molecular formula C29H52O B092506 Stigmastan-3beta-ol CAS No. 19466-47-8

Stigmastan-3beta-ol

Cat. No.: B092506
CAS No.: 19466-47-8
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-KZXGMYDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stigmastan-3beta-ol, more commonly known as sitostanol, is a saturated phytosterol of significant interest in biochemical and nutritional research. It serves as a critical tool for studying cholesterol absorption and synthesis. Research indicates that stigmastanol inhibits the absorption of cholesterol from the diet in the intestine . Furthermore, animal studies suggest it may also inhibit the endogenous biosynthesis of cholesterol in the liver, providing a dual mechanism for modulating cholesterol levels . This makes it a valuable compound for investigations into cardiovascular health, lipid metabolism, and the development of functional foods aimed at managing hypercholesterolemia. As a saturated derivative of β-sitosterol, stigmastanol is found in various plant sources and is characterized by its white, powder-like appearance . This product is supplied as a high-purity material for laboratory research. Stigmastan-3beta-ol is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMUZUPVCAVPU-KZXGMYDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051835
Record name Stigmastan-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stigmastanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19466-47-8, 83-45-4
Record name Stigmastan-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19466-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmastan-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmastane-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Stigmastanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 °C
Record name Stigmastanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Stigmastan-3beta-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stigmastan-3β-ol: Structure, Properties, and Methodologies for Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Stigmastan-3β-ol, a saturated phytostanol with significant potential in pharmaceutical and nutraceutical applications. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical characteristics, biological functions, and critical experimental methodologies pertinent to leveraging this molecule.

Foundational Understanding: The Molecular Identity of Stigmastan-3β-ol

Stigmastan-3β-ol, also widely known as sitostanol, is a fully saturated derivative of the common plant sterol, β-sitosterol.[1] As a C29 phytostanol, it belongs to the broader class of steroid alcohols.[2][3] Its core structure is the tetracyclic cyclopenta[a]phenanthrene skeleton, characteristic of all sterols, but without any double bonds in the ring system, conferring significant chemical stability.[3] This saturation arises from the reduction of β-sitosterol or the hydrogenation of stigmasterol.[1]

The molecule's identity is precisely defined by its chemical nomenclature and structural identifiers:

  • IUPAC Name : (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[3]

  • Synonyms : β-Sitostanol, Dihydro-β-sitosterol, 5α-Stigmastan-3β-ol, Fucostanol[1][4]

  • Molecular Formula : C₂₉H₅₂O[1][2][5][][7]

  • CAS Number : 83-45-4[1][4]

Below is a graphical representation of the Stigmastan-3β-ol chemical structure, generated using the SMILES identifier.

Caption: 2D Chemical Structure of Stigmastan-3β-ol.

Physicochemical Properties: A Quantitative Analysis

The therapeutic efficacy and formulation of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical properties. Stigmastan-3β-ol is a large, lipophilic molecule, which dictates its solubility and transport characteristics.

PropertyValueSource(s)
Molecular Weight 416.7 g/mol [2][]
Appearance White powder[8]
Boiling Point 139.4 to 139.8 °C[1]
XLogP3 (Lipophilicity) 10.2[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Water Solubility Insoluble[8]
Polar Surface Area 20.2 Ų[2]

Expert Insight: The high XLogP3 value confirms the molecule's pronounced lipophilicity, which is a double-edged sword in drug development. While it facilitates passage through lipid membranes, it also results in very poor aqueous solubility, presenting a significant challenge for oral bioavailability.[9] Formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems) or particle size reduction (micronization/nanonization) are therefore critical considerations to enhance its dissolution and absorption.

Biological Activity and Therapeutic Rationale

The primary therapeutic interest in Stigmastan-3β-ol stems from its well-documented role as an anticholesteremic agent.[3] Its mechanism of action is centered on the inhibition of intestinal cholesterol absorption.

Mechanism of Action: Cholesterol Absorption Inhibition

In the intestinal lumen, dietary and biliary cholesterol are incorporated into micelles before they can be absorbed by enterocytes. Stigmastan-3β-ol, due to its structural similarity to cholesterol, competes for space within these micelles. By displacing cholesterol, it reduces the amount of cholesterol available for uptake. Furthermore, it is believed to interfere with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter responsible for cholesterol influx into enterocytes.

The saturated nature of the stanol ring system makes it even less absorbable by the human body than its sterol counterparts, allowing it to exert its effects locally in the gut before being excreted. Animal studies have also suggested that it may inhibit the biosynthesis of cholesterol in the liver.[1]

Cholesterol_Absorption_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Micelle Mixed Micelle (Bile Salts, Cholesterol, Stigmastanol) NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Cholesterol uptake Cholesterol Dietary Cholesterol Cholesterol->Micelle Stigmastanol Stigmastan-3β-ol Stigmastanol->Micelle Competes with Cholesterol Stigmastanol->NPC1L1 Inhibits Absorbed_Chol Absorbed Cholesterol NPC1L1->Absorbed_Chol Blocked_Abs Reduced Absorption

Caption: Mechanism of cholesterol absorption inhibition by Stigmastan-3β-ol.

Key Experimental Methodologies

For any research or development program involving Stigmastan-3β-ol, robust and validated protocols for extraction, purification, and analysis are paramount.

Extraction and Isolation from Plant Material

Stigmastan-3β-ol is a naturally occurring phytostanol found in various plants.[1][3] The following protocol outlines a standard laboratory-scale method for its extraction and isolation.

Protocol: Soxhlet Extraction and Saponification

  • Preparation : Dry the source plant material (e.g., leaves, seeds) at 40-50°C and grind it into a fine powder to maximize surface area for extraction.

  • Soxhlet Extraction :

    • Place 50 g of the powdered material into a cellulose thimble.

    • Load the thimble into a Soxhlet extractor.

    • Extract with 500 mL of n-hexane for 8-12 hours.

    • Rationale : n-Hexane is a non-polar solvent ideal for extracting lipophilic compounds like sterols and stanols while leaving behind more polar components. The continuous nature of Soxhlet extraction ensures a high yield.

  • Solvent Removal : Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain a crude lipid extract.

  • Saponification :

    • Dissolve the crude extract in 100 mL of 2 M ethanolic potassium hydroxide.

    • Reflux the mixture for 2 hours.

    • Rationale : This step hydrolyzes stanol esters and triglycerides, liberating the free Stigmastan-3β-ol into the unsaponifiable fraction. This is a critical cleanup step.

  • Liquid-Liquid Extraction :

    • After cooling, transfer the mixture to a separatory funnel and add 100 mL of deionized water.

    • Extract the unsaponifiable matter three times with 75 mL portions of diethyl ether.

    • Wash the combined ether layers with water until the washings are neutral (pH 7).

    • Rationale : Diethyl ether selectively partitions the non-polar unsaponifiable fraction (containing the target compound) away from the aqueous layer containing polar soaps and glycerol.

  • Purification :

    • Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the resulting residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

    • Rationale : Silica gel chromatography separates compounds based on polarity. Stigmastan-3β-ol will elute at a specific solvent polarity, separating it from other less polar or more polar contaminants.

  • Validation :

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine pure fractions and recrystallize from methanol or ethanol to obtain crystalline Stigmastan-3β-ol.

    • Confirm purity via High-Performance Liquid Chromatography (HPLC) and determine the melting point.

Extraction_Workflow Start Dried Plant Material Soxhlet Soxhlet Extraction (n-Hexane) Start->Soxhlet Evaporation1 Rotary Evaporation Soxhlet->Evaporation1 Crude Lipid Extract Saponification Saponification (Ethanolic KOH) Evaporation1->Saponification LLE Liquid-Liquid Extraction (Diethyl Ether) Saponification->LLE Unsaponifiable Fraction Drying Drying & Evaporation LLE->Drying ColumnChrom Silica Gel Column Chromatography Drying->ColumnChrom QC Purity & Identity Check (HPLC, MP, Spectroscopy) ColumnChrom->QC Purified Fractions Final Pure Stigmastan-3β-ol QC->Final

Caption: Workflow for Extraction and Purification of Stigmastan-3β-ol.

Analytical Characterization

Unambiguous structural confirmation is a non-negotiable step in drug development. A combination of spectroscopic techniques is required.

Protocol: Spectroscopic and Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC) :

    • System : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : Isocratic mixture of methanol and water (e.g., 98:2 v/v).

    • Detection : UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).

    • Purpose : To assess purity and quantify the compound. Stanols lack a strong chromophore, making low UV wavelength or ELSD necessary for sensitive detection.

  • Mass Spectrometry (MS) :

    • Technique : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or quadrupole analyzer.

    • Expected Ion : In positive mode, the protonated molecule [M+H]⁺ or an adduct corresponding to the loss of water [M-H₂O+H]⁺ is often observed.[2]

    • Purpose : To confirm the molecular weight (416.7 g/mol ) and provide fragmentation patterns that aid in structural elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the number and environment of protons. Key signals include the multiplet for the proton at the C3 position bearing the hydroxyl group and the characteristic signals for the methyl groups.

    • ¹³C NMR : Confirms the presence of 29 carbon atoms and their chemical environments. The signal for the C3 carbon attached to the hydroxyl group will be downfield (~71 ppm).

    • Purpose : Provides the definitive structural fingerprint of the molecule.

  • Infrared (IR) Spectroscopy :

    • Expected Peaks : A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and strong bands around 2850-2950 cm⁻¹ for the C-H stretching of the alkane backbone.

    • Purpose : To confirm the presence of key functional groups (hydroxyl and saturated hydrocarbon).

Conclusion and Future Directions

Stigmastan-3β-ol is a well-characterized phytostanol with a clear mechanism of action for reducing cholesterol absorption. Its high lipophilicity and low water solubility remain the primary hurdles in its development as a mainstream therapeutic agent. Future research should focus on advanced formulation technologies to improve its oral bioavailability. Furthermore, while its cholesterol-lowering effects are established, exploring its potential in other areas, such as anti-inflammatory or anticancer applications, could open new avenues for this versatile natural product. The robust analytical and purification methodologies outlined herein provide a solid foundation for any research program aimed at unlocking the full potential of Stigmastan-3β-ol.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6432213, Stigmastan-3-ol, (3beta)-. PubChem. [Link]

  • Wikipedia. Desmosterol. Wikimedia Foundation. [Link]

  • Wikipedia. Stigmastanol. Wikimedia Foundation. [Link]

  • ResearchGate. Chemical structure of stigmasterol (stigmasta-5,22-diene-3-ol). ResearchGate. [Link]

  • U.S. Environmental Protection Agency. Stigmastan-3-ol, (3.beta.)- - Substance Details. EPA. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5283670, Stigmasta-8,22E-dien-3beta-ol. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9823110, (3beta,24xi)-Stigmast-5-en-3-ol. PubChem. [Link]

  • MDPI. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases. MDPI. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 241572, Sitostanol. PubChem. [Link]

  • PubChemLite. Stigmastan-3beta-ol (C29H52O). PubChemLite. [Link]

  • National Institute of Standards and Technology. Stigmastanol. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Biosynthesis of Stigmastan-3β-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stigmastan-3β-ol, also known as sitostanol, is a fully saturated phytostanol with significant therapeutic potential, primarily recognized for its ability to reduce serum cholesterol levels.[1][2] As a key molecule in drug development and nutraceuticals, a thorough understanding of its biosynthetic origin is paramount. This guide provides a comprehensive technical overview of the intricate biochemical pathway leading to Stigmastan-3β-ol in plants. We will dissect the multi-stage enzymatic journey from primary metabolites to the complex tetracyclic core, detailing the key enzymatic players, intermediate molecules, and critical regulatory junctures. The narrative emphasizes the divergence of the plant sterol pathway from its animal and fungal counterparts and culminates in the final saturation step that yields the target molecule. This document is structured to serve as a definitive reference for researchers aiming to harness or manipulate this pathway for scientific and therapeutic advancement.

Introduction: The World of Phytosterols

Phytosterols are a class of steroid molecules, analogous to cholesterol in animals, that are essential structural components of plant cell membranes.[3] They play a crucial role in regulating membrane fluidity and permeability, processes vital for plant growth, development, and stress response.[4] The most abundant phytosterols in the plant kingdom are β-sitosterol, stigmasterol, and campesterol.[3]

Stigmastan-3β-ol (Sitostanol) belongs to a subclass known as phytostanols, which are distinguished by the absence of a double bond in the sterol ring system, making them fully saturated. This structural feature is key to their biological activity in humans, where they effectively compete with cholesterol for absorption in the digestive system.[2] This guide delineates the complete biosynthetic cascade, providing the foundational knowledge required for its study and exploitation.

The Isoprenoid Foundation: The Mevalonate Pathway

The journey to any sterol begins with the conserved mevalonate (MVA) pathway. This foundational metabolic route constructs the essential five-carbon building blocks required for all isoprenoid compounds.

The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5] These activated isoprene units are the fundamental monomers that are sequentially condensed to form larger precursors. A head-to-tail condensation of IPP and DMAPP units leads to the formation of the 15-carbon farnesyl diphosphate (FPP). Finally, two molecules of FPP are joined head-to-head by the enzyme squalene synthase to produce the 30-carbon acyclic triterpene, squalene . Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene , the final acyclic precursor and a critical branch point in sterol synthesis.[4]

The Plant-Specific Gateway: Cyclization to Cycloartenol

The cyclization of 2,3-oxidosqualene marks the first committed and most significant diverging step in phytosterol biosynthesis compared to pathways in animals and fungi.

  • In Animals and Fungi: 2,3-oxidosqualene is cyclized by lanosterol synthase (LAS) to form lanosterol .

  • In Plants: The predominant pathway involves the cyclization of 2,3-oxidosqualene by cycloartenol synthase (CAS) to produce cycloartenol .[6][7]

The defining feature of cycloartenol is its pentacyclic structure, containing a C-9β,19-cyclopropane ring, which is absent in the tetracyclic lanosterol. While plants do possess LAS genes, the cycloartenol pathway is overwhelmingly dominant for the synthesis of major phytosterols like β-sitosterol.[7] This enzymatic choice sets the stage for a unique series of downstream modifications exclusive to the plant kingdom.

Caption: Divergence of sterol biosynthesis pathways at the cyclization step.

The Post-Cycloartenol Modification Cascade: Crafting the Sterol Core

Cycloartenol is not a functional membrane sterol; it is a scaffold that must undergo extensive enzymatic tailoring to become one. This process involves demethylations, isomerization of the cyclopropane ring, and alkylation of the side chain.

Demethylation and Isomerization

The transformation begins with the removal of two methyl groups at the C-4 position and one at the C-14 position. The C-4 demethylation is a particularly complex, multi-step process catalyzed by a sterol C-4 demethylation complex (SC4DM). This involves a sequence of oxidation, decarboxylation, and reduction reactions mediated by enzymes including:

  • 4α-methyl sterol oxidase (SMO)

  • 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3βHSD/D) [8]

  • 3-keto sterol reductase (3KSR) [4]

Concurrently or subsequently, the defining 9β,19-cyclopropane ring of cycloartenol is opened by the enzyme cyclopropyl sterol isomerase (CPI) to form a Δ8 double bond, yielding intermediates like obtusifoliol. This step is crucial for converting the pentacyclic precursor into a more conventional tetracyclic sterol structure.

Side-Chain Alkylation: The Path to 24-Ethyl Sterols

A hallmark of phytosterols is the presence of a methyl or ethyl group at the C-24 position of the side chain, a feature absent in cholesterol. This alkylation occurs in two successive steps catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs):

  • SMT1: Catalyzes the first methylation, converting cycloartenol to 24-methylenecycloartanol. This step channels intermediates toward the synthesis of 24-methyl sterols (e.g., campesterol).

  • SMT2: Catalyzes the second methylation on the 24-methylene side chain, producing a 24-ethylidene intermediate. This is the critical branching step that directs flux specifically toward the biosynthesis of 24-ethyl sterols, including β-sitosterol and stigmasterol.[9]

Final Steps to β-Sitosterol

Following side-chain modification, a series of further enzymatic reactions, including isomerizations and reductions, modify the sterol nucleus and side chain. A key enzyme in this latter stage is the Δ5,7-sterol-Δ7-reductase (encoded by the DWARF5 gene) , which reduces the C-7 double bond.[10] Another crucial enzyme, sterol Δ24-reductase (encoded by the DWARF1 gene) , reduces the double bond in the side chain, leading to the formation of campesterol from 24-methylenecholesterol and playing a role in the formation of β-sitosterol.[11][12][13] The culmination of this intricate cascade is the production of β-sitosterol , one of the most abundant sterols in plants.

The Terminal Step: Saturation to Stigmastan-3β-ol

The final conversion of the phytosterol β-sitosterol into the phytostanol Stigmastan-3β-ol involves the saturation of the double bond between C-5 and C-6 in the B-ring of the sterol nucleus. This hydrogenation reaction is catalyzed by a Δ5-sterol reductase . While the specific enzymes performing this final saturation step in many plant species are still an active area of research, the conversion is a recognized metabolic fate for Δ5-sterols. The removal of this double bond significantly alters the planarity of the ring structure, which is thought to contribute to its efficacy in displacing cholesterol from micelles in the human gut.

Summary of Key Enzymes and Their Roles

The biosynthesis of Stigmastan-3β-ol is a testament to enzymatic precision and coordination. The table below summarizes the pivotal enzymes discussed in this guide.

EnzymeAbbreviation / GeneEC NumberRole in Pathway
Cycloartenol SynthaseCAS5.4.99.8Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the committed step in plant sterol synthesis.[6]
Sterol C4 Demethylation ComplexSC4DMMultipleA multi-enzyme complex (SMO, 3βHSD/D, 3KSR) that removes the two C-4 methyl groups from the sterol core.[4][8]
Cyclopropyl Sterol IsomeraseCPI5.5.1.9Opens the 9β,19-cyclopropane ring of cycloartenol and its derivatives.
Sterol C24-Methyltransferase 1SMT12.1.1.41Adds the first methyl group at the C-24 position of the side chain.
Sterol C24-Methyltransferase 2SMT22.1.1.143Adds the second methyl group, creating the 24-ethyl side chain characteristic of sitosterol.[9]
Δ5,7-Sterol-Δ7-ReductaseDWARF51.3.1.21Reduces the C-7 double bond in the sterol B-ring, a late step in forming Δ5-sterols like β-sitosterol.[10]
Sterol Δ24-ReductaseDWARF11.3.1.72Reduces the side-chain double bond, converting 24-methylenecholesterol to campesterol.[11][13]
Sterol C-22 DesaturaseCYP710A11.14.14.162Side Reaction: Converts β-sitosterol to stigmasterol by introducing a C-22 double bond.[9][14][15][16]
Δ5-Sterol Reductase-1.3.1.-Final Step: Saturates the C-5 double bond of β-sitosterol to form Stigmastan-3β-ol.

Experimental Methodologies for Pathway Elucidation

The dissection of the Stigmastan-3β-ol pathway has been made possible by a combination of genetic, biochemical, and analytical techniques. For researchers aiming to investigate this pathway, the following workflows are fundamental.

Workflow for Gene Function Analysis via VIGS

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool to rapidly assess gene function in plants. The workflow involves silencing a target enzyme (e.g., SMT2) and observing the resulting change in the plant's sterol profile.

Caption: Experimental workflow for VIGS-based gene function analysis.

Protocol: Heterologous Expression and In Vitro Assay of a Sterol-Modifying Enzyme

To confirm the specific catalytic function of an enzyme, it can be expressed in a non-native host system (e.g., yeast) that lacks the endogenous activity.

Objective: To validate the function of a candidate plant Δ5-sterol reductase.

Methodology:

  • Clone the cDNA: The full-length coding sequence of the candidate gene is cloned into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain. A wild-type strain can be used, or a mutant strain if a specific background is needed.

  • Induce Protein Expression: Transformed yeast are grown in selective media. Protein expression is induced by transferring the culture to a medium containing galactose.

  • Substrate Feeding: The yeast culture is supplemented with the substrate, β-sitosterol, which is exogenously added to the medium.

  • Incubation: The culture is incubated for 24-48 hours to allow for substrate uptake and conversion.

  • Sterol Extraction: Yeast cells are harvested, and total lipids are extracted using a saponification method (e.g., alcoholic potassium hydroxide) followed by hexane extraction.

  • Analysis: The extracted sterol fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation: The presence of a new peak corresponding to the mass spectrum of Stigmastan-3β-ol in the extract from the transformed yeast (and its absence in the empty-vector control) confirms the enzyme's function as a β-sitosterol reductase.

Protocol: Plant Sterol Profiling

Objective: To quantify the relative abundance of β-sitosterol and Stigmastan-3β-ol in plant tissue.

Methodology:

  • Sample Preparation: Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Lipid Extraction: Extract total lipids by adding 5 mL of chloroform:methanol (2:1, v/v) and incubating at 60°C for 1 hour.

  • Saponification: Add 1 mL of 1 M methanolic KOH and incubate at 80°C for 1.5 hours to hydrolyze steryl esters and glycosides, liberating free sterols.

  • Non-Saponifiable Lipid Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) three times with n-hexane.

  • Derivatization: Evaporate the pooled hexane fractions to dryness under nitrogen. Re-dissolve the residue in pyridine and derivatize the sterols to their trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA + TMCS) by heating at 70°C for 30 minutes.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a nonpolar capillary column (e.g., HP-5ms) suitable for sterol separation.

  • Quantification: Identify and quantify peaks based on their retention times and mass fragmentation patterns compared to authentic standards of β-sitosterol and Stigmastan-3β-ol.

Conclusion and Future Perspectives

The biosynthetic pathway to Stigmastan-3β-ol is a sophisticated and highly regulated process that underscores the unique metabolic capabilities of plants. Beginning with the plant-specific cyclization of 2,3-oxidosqualene into cycloartenol, the pathway proceeds through a labyrinth of demethylation, isomerization, and alkylation reactions to produce the key intermediate, β-sitosterol. The final, critical saturation of the C-5 double bond yields the stanol of interest.

For researchers in drug development, a deep understanding of this pathway offers several opportunities. The enzymes involved, particularly the SMTs that create the ethyl side chain and the terminal reductase, represent potential targets for metabolic engineering to enhance the production of Stigmastan-3β-ol in plant-based systems or microbial hosts. Furthermore, elucidating the precise regulatory networks that control flux through this pathway could unlock new strategies for optimizing yields, paving the way for more efficient and sustainable sources of this valuable therapeutic compound.

References

  • Silvestro, D., et al. (2013). Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L. PLoS ONE, 8(2), e56429. [Link]

  • Griebel, T., & Zeissler, A. (2021). Plant sterol synthesis pathway starting with the conversion of 2,3 oxidosqualene to cycloartenol by oxidosqualene cyclase (OSC). ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). C-5 sterol desaturase. Wikipedia. [Link]

  • Choi, Y. H., et al. (2018). Function and molecular regulation of DWARF1 as a C-24 reductase in brassinosteroid biosynthesis in Arabidopsis. Journal of Experimental Botany, 69(8), 2045–2057. [Link]

  • Aboobucker, S. I., & Suza, W. P. (2019). Why Do Plants Convert Sitosterol to Stigmasterol? Frontiers in Plant Science, 10, 371. [Link]

  • Du, L., & Chen, F. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. International Journal of Molecular Sciences, 23(4), 2293. [Link]

  • Zhang, Y., et al. (2021). Arabidopsis 3β-Hydroxysteroid Dehydrogenases/C4-Decarboxylases Are Essential for the Pollen and Embryonic Development. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • WebMD. (n.d.). Plant Sterols: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Griebel, T., & Zeier, J. (2010). A role for beta-sitosterol to stigmasterol conversion in plant-pathogen interactions. The Plant Journal, 63(2), 254-268. [Link]

  • Choi, Y. H., et al. (2018). Function and molecular regulation of DWARF1 as a C-24 reductase in brassinosteroid biosynthesis in Arabidopsis. Oxford Academic. [Link]

  • Cleveland Clinic. (2022). Plant Sterols: How They Help Manage Cholesterol. Cleveland Clinic. [Link]

  • Choi, Y. H., et al. (2018). DWF1 functions as a C-24 reductase to convert 24-methylene brassinosteroids to 24-methyl brassinosteroids in Arabidopsis thaliana. ResearchGate. [Link]

  • Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences, 106(3), 725-730. [Link]

  • De Vleesschauwer, M., et al. (2021). Changes in the Plant β-Sitosterol/Stigmasterol Ratio Caused by the Plant Parasitic Nematode Meloidogyne incognita. MDPI. [Link]

  • Cárdenas, P. D., et al. (2018). Third DWF1 paralog in Solanaceae, sterol Δ24-isomerase, branches withanolide biosynthesis from the general phytosterol pathway. PNAS, 115(34), E8072-E8081. [Link]

  • Wartenberg, M. (2021). Phytosterols: What Are They, and Do They Have Downsides? Healthline. [Link]

  • Simard, M., et al. (2002). Molecular biology of the 3beta-hydroxysteroid dehydrogenase/delta5-delta4 isomerase gene family. Endocrine Reviews, 23(3), 321-348. [Link]

  • Griebel, T., & Zeier, J. (2010). A role for b-sitosterol to stigmasterol conversion in plant–pathogen interactions. The Plant Journal. [Link]

  • Wikipedia contributors. (n.d.). Sterol-C5-desaturase-like. Wikipedia. [Link]

  • MacKay, D. S., & Jones, P. J. (2007). Plant sterols as dietary adjuvants in the reduction of cardiovascular risk: theory and evidence. Current Atherosclerosis Reports, 9(6), 447-454. [Link]

  • Choe, S., et al. (1999). The Arabidopsis dwarf1 Mutant Is Defective in the Conversion of 24-Methylenecholesterol to Campesterol in Brassinosteroid Biosynthesis. The Plant Cell, 11(2), 207-222. [Link]

  • Goad, L. J., & Goodwin, T. W. (1967). The biosynthesis of sterols in higher plants. Biochemical Journal, 105(1), 163-172. [Link]

Sources

Biological activity of Stigmastan-3beta-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of Stigmastan-3β-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastan-3β-ol, also known as β-sitostanol or stigmastanol, is a saturated phytosterol found in various plant sources. As a member of the phytosterol family, which includes structurally similar compounds like β-sitosterol and stigmasterol, it has garnered significant attention for its diverse biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of Stigmastan-3β-ol, with a primary focus on its anti-inflammatory, anticancer, and antidiabetic properties. We delve into the underlying molecular mechanisms, detailing its interaction with key signaling pathways such as NF-κB and PI3K/Akt. Furthermore, this guide offers field-proven, step-by-step protocols for essential in vitro assays used to validate these biological activities, providing researchers with the practical tools necessary for their investigations. The content is structured to deliver not just data, but a causal understanding of experimental choices and a self-validating system of protocols, ensuring scientific integrity and trustworthiness.

Introduction: The Phytosterol Landscape

Phytosterols are essential components of plant cell membranes, analogous to cholesterol in animal cells.[1][2] Their structure is characterized by a tetracyclic ring system, with variations in the side chain at the C-17 position distinguishing different phytosterols.[1] Stigmastan-3β-ol (Figure 1) is the fully saturated derivative of β-sitosterol and can be produced by the hydrogenation of stigmasterol.[3] This structural saturation influences its physicochemical properties and biological interactions. Phytosterols are not synthesized by the human body and must be obtained through dietary sources like fruits, vegetables, and nuts.[1][2] Their therapeutic potential is vast, spanning cholesterol reduction, chemoprevention, and metabolic regulation.[1][2][4][5]

Figure 1: Chemical Structure of Stigmastan-3β-ol (Source: PubChem CID 6432213)[6]

Core Biological Activities & Mechanisms of Action

Stigmastan-3β-ol, often studied alongside its more unsaturated relatives, exhibits a range of potent biological effects. The following sections explore the key activities and the signaling pathways it modulates.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Phytosterols, including Stigmastan-3β-ol, have demonstrated significant anti-inflammatory properties.[1][7][8][9] The primary mechanism involves the suppression of pro-inflammatory mediators.

Causality of Mechanism: The anti-inflammatory action is largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a pivotal transcription factor that orchestrates the expression of genes involved in inflammation, including cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][10] In an unstimulated cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving an inflammatory stimulus (e.g., from lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11] Stigmastan-3β-ol and related phytosterols can interfere with this cascade, preventing IκBα degradation and thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) IkBa_p->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Stigmastan Stigmastan-3β-ol Stigmastan->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Stigmastan-3β-ol inhibits the NF-κB inflammatory pathway.
Anticancer Properties

The anticancer potential of phytosterols is a subject of intense research.[13] They have been shown to inhibit tumor growth by inducing apoptosis (programmed cell death), halting cell proliferation, and preventing metastasis in various cancer cell lines.[7][13]

Causality of Mechanism: The anticancer effects are multifactorial. Stigmasterol, a close structural analog, has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis in cancer cells.[7] It can also induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[13] Furthermore, phytosterols can modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8][13] By inhibiting this pathway, they can suppress the signals that tell cancer cells to grow and survive. Some studies also suggest they can reduce the production of reactive oxygen species (ROS), which can contribute to DNA damage and carcinogenesis.[8][14]

Anticancer_Mechanism cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Stigmastan Stigmastan-3β-ol PI3K_Akt PI3K/Akt Pathway (Pro-survival) Stigmastan->PI3K_Akt Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) Stigmastan->Bcl2 Downregulates CellCycle Cell Cycle Progression (e.g., G2/M Phase) Stigmastan->CellCycle Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle->Proliferation Enables CycleArrest Cell Cycle Arrest

Caption: Multifaceted anticancer mechanisms of Stigmastan-3β-ol.
Antidiabetic & Metabolic Effects

Stigmastan-3β-ol and related phytosterols also show promise in managing metabolic disorders like type 2 diabetes.[7][8][9] Their primary effect is to improve glucose homeostasis.

Causality of Mechanism: A key mechanism is the enhancement of glucose uptake into cells, particularly muscle and adipose tissue.[15][16] This is achieved by promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[15][16] This process is mediated by the PI3K/Akt signaling pathway, which is the same pathway activated by insulin.[15] By stimulating this pathway, Stigmastan-3β-ol can exert an insulin-like effect, facilitating glucose removal from the bloodstream and mitigating insulin resistance.[15] Some studies also suggest that these compounds can help regenerate pancreatic β-cells, which are responsible for insulin production.[17]

Methodologies for Investigating Biological Activity

To validate the therapeutic potential of Stigmastan-3β-ol, a series of robust and reproducible in vitro assays are essential. The following protocols are standard in the field and provide a self-validating framework for screening and mechanistic studies.

Experimental_Workflow cluster_screening Primary Screening: In Vitro Assays cluster_mechanistic Mechanistic Elucidation cluster_validation Preclinical Validation Compound Stigmastan-3β-ol (Test Compound) Anti_Inflam Anti-inflammatory (NO Assay in RAW 264.7) Compound->Anti_Inflam Anti_Cancer Anticancer (MTT Assay on Cancer Cells) Compound->Anti_Cancer Anti_Diabetic Antidiabetic (Glucose Uptake in L6 Cells) Compound->Anti_Diabetic WesternBlot Western Blot Analysis (p-Akt, NF-κB, Bcl-2) Anti_Inflam->WesternBlot qPCR RT-qPCR (Gene Expression of Cytokines) Anti_Inflam->qPCR Anti_Cancer->WesternBlot FlowCyto Flow Cytometry (Apoptosis, Cell Cycle) Anti_Cancer->FlowCyto Anti_Diabetic->WesternBlot InVivo In Vivo Animal Models (e.g., Diabetic or Tumor Models) WesternBlot->InVivo qPCR->InVivo FlowCyto->InVivo

Caption: General workflow for evaluating the bioactivity of a compound.
Protocol: Cell Viability (MTT) Assay for Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[18] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[19] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Stigmastan-3β-ol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: Nitric Oxide (NO) Assay for Anti-inflammatory Activity

Principle: This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Stigmastan-3β-ol for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Absorbance Reading: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage relative to the LPS-only treated control.

Data Synthesis and Interpretation

The biological activities of phytosterols are well-documented across numerous studies. While specific IC₅₀ values for Stigmastan-3β-ol can vary depending on the cell line and assay conditions, the collective evidence points to significant therapeutic potential.

Biological ActivityTarget/AssayModel SystemKey FindingsReference
Anticancer Cytotoxicity (MTT)Hela (Cervical Cancer)Stigmasterol showed potent cytotoxicity.[21]
Apoptosis InductionGastric Cancer CellsStigmasterol induced apoptosis via the Akt/mTOR pathway.[13]
ChemopreventionDMBA-induced Skin Cancer (mice)Stigmasterol reduced tumor incidence, likely via antioxidant effects.[14][22]
Anti-inflammatory NO, PGE₂, MMPsIL-1β-stimulated ChondrocytesStigmasterol inhibited inflammatory mediators via the NF-κB pathway.[12]
Pro-inflammatory CytokinesLPS-stimulated MacrophagesPhytosterols decrease the release of TNF-α, NO, IL-1β, and IL-6.[8]
Antidiabetic Glucose UptakeL6 Myotubes(3β)-stigmast-5-en-3-ol promoted glucose uptake via the PI3K pathway.[15]
GLUT4 TranslocationL6 Cells / KK-Ay MiceStigmasterol enhanced GLUT4 expression and translocation.[16][23]
Cholesterol Lowering Cholesterol AbsorptionAnimal Models / Human StudiesStigmastanol inhibits the absorption of dietary cholesterol.[3]

Conclusion and Future Directions

Stigmastan-3β-ol, as a core member of the phytosterol family, is a promising natural compound with a robust profile of biological activities. Its ability to modulate fundamental cellular processes—including inflammation, cell survival, and metabolism—through pathways like NF-κB and PI3K/Akt underscores its therapeutic potential for a wide range of chronic diseases. The provided protocols offer a standardized framework for researchers to further explore and validate these effects.

Future research should focus on elucidating the precise molecular targets and structure-activity relationships that differentiate Stigmastan-3β-ol from other phytosterols. While in vitro and animal studies are compelling, well-designed human clinical trials are the critical next step to translate these preclinical findings into tangible therapeutic applications for cancer, inflammatory disorders, and metabolic diseases.

References

  • Wang, M., Huang, W., Huang, J., Luo, Y., & Huang, N. (2025). Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases. Molecules.
  • Bama-Rum, S., & Al-Harrasi, A. (2024). Health Benefits and Pharmacological Properties of Stigmasterol. Molecules. [Link]

  • Achika, J. I., et al. (2021). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. ResearchGate. [Link]

  • Salehi, B., et al. (2024). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules. [Link]

  • Abinaya, R. (2021). Isolation, Characterization and Biological Activities of Stigmasterol from Leaf Part of Crescentia alata Kunth (Bignoniaceae). European Journal of Medicinal Plants. [Link]

  • Wikipedia contributors. (n.d.). Stigmastanol. Wikipedia. [Link]

  • Antu, K. A., et al. (2014). Biological evaluation of (3β)-STIGMAST-5-EN-3-OL as potent anti-diabetic agent in regulating glucose transport using in vitro model. ResearchGate. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Kumar, V., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Xia, Y., et al. (2022). Advances in Stigmasterol on its anti-tumor effect and mechanism of action. Frontiers in Pharmacology. [Link]

  • Wang, M., et al. (2022). The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism. Molecules. [Link]

  • Haque, M. R., et al. (2012). Isolation and Characterization of (22E,24S)-Stigmasta-5,22,25-trien-3b-ol from Clerodendrum viscosum Vent. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). NF-κB. Wikipedia. [Link]

  • Gaber, A., et al. (2024). Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions. Molecules. [Link]

  • Panda, S., et al. (2015). Isolation and evaluation of anticancer efficacy of stigmasterol in a mouse model of DMBA-induced skin carcinoma. Molecular and Cellular Biochemistry. [Link]

  • Gabay, O., et al. (2010). Stigmasterol: a phytosterol with potential anti-osteoarthritic properties. Osteoarthritis and Cartilage. [Link]

  • Widowati, W., et al. (2016). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences. [Link]

  • Shen, M., et al. (2017). Anti-diabetic activity of stigmasterol from soybean oil by targeting the GLUT4 glucose transporter. Scientific Reports. [Link]

  • Hidayat, M., et al. (2020). ISOLATION AND CHARACTERIZATION OF STIGMASTEROL AND β-SITOSTEROL FROM WOOD BARK EXTRACT OF Baccaurea macrocarpa Miq. Mull. Arg. Rasayan Journal of Chemistry. [Link]

  • Salehi, B., et al. (2024). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. PubMed. [Link]

  • Uddin, G., et al. (2014). Isolation of stigmasterol and beta-sitosterol from methanolic extract of root bark of Calotropis gigantea (Linn). Journal of Pharmacognosy and Phytochemistry. [Link]

  • D'Ignazio, L., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Marinangeli, C., et al. (2017). Phytosterols: Biological effects and mechanisms of hypocholesterolemic action. ResearchGate. [Link]

  • Kumar, V., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • The effect of a plant extract enriched in stigmasterol and β-sitosterol on glycaemic status and glucose metabolism in alloxan-induced diabetic rats. (2014). Food & Function. [Link]

  • Boukhatem, M., et al. (2024). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules. [Link]

  • In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. (2023). Research Square. [Link]

  • Shi, H., et al. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]

  • National Center for Biotechnology Information. (n.d.). Stigmastan-3-ol, (3beta)-. PubChem Compound Database. [Link]

  • Ravi, L., et al. (2021). Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wang, M., et al. (2022). The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism. PubMed. [Link]

  • Garcia, M. D., et al. (1999). Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models. Planta Medica. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. [Link]

  • Panda, S., et al. (2015). Isolation and evaluation of anticancer efficacy of stigmasterol in a mouse model of DMBA-induced skin carcinoma. PubMed. [Link]

  • Shen, M., et al. (2017). Anti-diabetic activity of stigmasterol from soybean oil by targeting the GLUT4 glucose transporter. PubMed. [Link]

  • Asian Chemical and Pharmaceutical Research. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. YouTube. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Adan, A., et al. (2016). Guidelines for cell viability assays. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Effects of Stigmastan-3β-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Saturated Phytosterol

In the vast landscape of natural product pharmacology, phytosterols have emerged as a compelling class of bioactive molecules with multifaceted therapeutic applications. Among these, the unsaturated phytosterols, such as β-sitosterol and stigmasterol, have been extensively investigated. However, their saturated counterpart, Stigmastan-3β-ol (also known as β-sitostanol), remains a relatively under-explored entity despite its prevalence and potential physiological significance. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential pharmacological effects of Stigmastan-3β-ol. By synthesizing existing data, including that of its close structural analogs, this document will delve into the mechanistic underpinnings of its bioactivities and provide detailed experimental frameworks to facilitate further investigation into this promising, yet enigmatic, phytosterol.

Chemical Identity and Structural Significance

Stigmastan-3β-ol is a C29 phytosterol characterized by a saturated tetracyclic steroid nucleus and a C10 side chain at C-17. It is the 24-ethyl derivative of cholestanol. The absence of double bonds in its steroidal ring system, a key feature that distinguishes it from β-sitosterol (with a double bond at Δ5) and stigmasterol (with double bonds at Δ5 and Δ22), is central to its unique physicochemical properties and, consequently, its pharmacological profile. This saturation confers greater metabolic stability and may influence its interaction with cellular membranes and protein targets differently than its unsaturated relatives.

Pharmacological Landscape: A Synthesis of Current and Inferred Knowledge

While direct research on Stigmastan-3β-ol is nascent, a compelling body of evidence from studies on its precursor, β-sitosterol, and other related phytosterols, allows for the formulation of strong hypotheses regarding its therapeutic potential. This guide will explore these potential effects, with a clear distinction between directly demonstrated activities and those inferred from structurally similar compounds.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Phytosterols, including β-sitosterol, have demonstrated potent anti-inflammatory effects.[1] It is highly probable that Stigmastan-3β-ol shares, and potentially exceeds, these capabilities.

The anti-inflammatory actions of related phytosterols are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.

Below is a proposed signaling pathway for the anti-inflammatory action of Stigmastan-3β-ol, extrapolated from current knowledge.

Stigmastan_NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Recruits & Activates Stigmastan Stigmastan-3β-ol Stigmastan->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Induces

Caption: Proposed Anti-inflammatory Mechanism of Stigmastan-3β-ol via NF-κB Inhibition.

A robust approach to validating the anti-inflammatory properties of Stigmastan-3β-ol involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).

Anti_Inflammatory_Workflow Start Start: Culture Macrophages Pretreat Pre-treat with Stigmastan-3β-ol (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells ELISA ELISA for TNF-α, IL-6 Collect_Supernatant->ELISA Western_Blot Western Blot for p-IKK, p-IκBα, COX-2 Lyse_Cells->Western_Blot qPCR qPCR for TNF-α, IL-6 mRNA Lyse_Cells->qPCR End End: Data Analysis ELISA->End Western_Blot->End qPCR->End

Caption: In Vitro Workflow for Assessing Anti-inflammatory Activity.

Anti-cancer Potential: Inducing Apoptosis and Inhibiting Proliferation

The anti-cancer properties of stigmasterol and β-sitosterol have been documented across various cancer cell lines.[2][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[3] It is plausible that Stigmastan-3β-ol exerts similar, if not more potent, cytotoxic effects on cancer cells.

The anti-cancer activity of related phytosterols often involves the induction of the intrinsic apoptotic pathway and the inhibition of pro-survival signaling, such as the PI3K/Akt pathway.[2][3]

Stigmastan_Apoptosis_Pathway Stigmastan Stigmastan-3β-ol PI3K PI3K Stigmastan->PI3K Inhibits Bax Bax (Pro-apoptotic) Stigmastan->Bax Promotes Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed Pro-apoptotic Mechanism of Stigmastan-3β-ol.

1. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.

  • Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis and western blot analysis.

  • Treat cells with varying concentrations of Stigmastan-3β-ol (e.g., 1-100 µM) for 24, 48, and 72 hours.

2. Cell Viability Assay (MTT Assay): [5][6]

  • After treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Detection (Annexin V/Propidium Iodide Staining):

  • Harvest cells by trypsinization.

  • Wash cells with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubate in the dark for 15 minutes.

  • Analyze by flow cytometry.

4. Western Blot for Apoptosis Markers: [7]

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and PARP.

  • Use an appropriate secondary antibody and detect with a chemiluminescence substrate.

Anti-diabetic Effects: Enhancing Glucose Uptake

Phytosterols have been investigated for their potential in managing hyperglycemia. Stigmasterol has been shown to exert anti-diabetic effects.[8][9] The mechanism often involves the enhancement of glucose uptake in peripheral tissues.

The insulin signaling pathway, particularly the PI3K/Akt cascade, is crucial for glucose homeostasis.[10][11][12] Activation of this pathway leads to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into muscle and adipose cells.[11][13]

Stigmastan_GLUT4_Pathway Stigmastan Stigmastan-3β-ol Insulin_Receptor Insulin Receptor Stigmastan->Insulin_Receptor Potentiates Signaling IRS IRS-1 Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicles GLUT4 Vesicles AS160->GLUT4_vesicles Inhibits Translocation Plasma_Membrane Plasma Membrane GLUT4_vesicles->Plasma_Membrane Translocates Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake Facilitates

Caption: Proposed Mechanism for Stigmastan-3β-ol Enhanced Glucose Uptake.

Neuroprotective Properties: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by progressive neuronal loss. β-sitosterol has demonstrated neuroprotective effects in various models of neurotoxicity and neurodegeneration.[14][15]

The neuroprotective effects of related phytosterols are often linked to their ability to mitigate oxidative stress and inhibit neuronal apoptosis.[14]

Quantitative Data Summary

Due to the limited direct research on Stigmastan-3β-ol, a comprehensive table of quantitative data is not yet feasible. However, based on studies of its analogs, the following table illustrates the type of data that should be generated in future studies.

Pharmacological EffectAssayCell Line/ModelKey ParameterReported Value (for related compounds)
Anti-cancer MTT AssayMCF-7 (Breast Cancer)IC5020-50 µM (Stigmasterol)
MTT AssayPC-3 (Prostate Cancer)IC5015-40 µM (β-Sitosterol)
Anti-inflammatory Griess AssayRAW 264.7 MacrophagesNO Inhibition50-80% at 50 µM (β-Sitosterol)
ELISARAW 264.7 MacrophagesTNF-α Reduction40-70% at 50 µM (β-Sitosterol)
Anti-diabetic Glucose UptakeL6 MyotubesFold Increase1.5-2.5 fold (Stigmasterol)

Future Directions and Conclusion

Stigmastan-3β-ol represents a promising but under-investigated phytosterol with significant therapeutic potential. The existing literature on its unsaturated precursors, β-sitosterol and stigmasterol, provides a strong rationale for its exploration as an anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective agent. The greater hypocholesterolemic activity of stigmastanol compared to sitosterol suggests that its saturated nature may enhance certain biological activities.[10]

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of Stigmastan-3β-ol with β-sitosterol and stigmasterol across various pharmacological assays are crucial to delineate its unique properties.

  • In-depth Mechanistic Elucidation: Utilizing transcriptomics, proteomics, and metabolomics to uncover the precise molecular targets and signaling pathways modulated by Stigmastan-3β-ol.

  • Preclinical In Vivo Studies: Rigorous evaluation in animal models of inflammation, cancer, diabetes, and neurodegenerative diseases to establish its efficacy and safety profile.

This technical guide provides a foundational framework for researchers to embark on the systematic investigation of Stigmastan-3β-ol. By employing the outlined experimental approaches and building upon the mechanistic insights from related compounds, the scientific community can unlock the full therapeutic potential of this intriguing saturated phytosterol.

References

  • Bae, H., Song, G., & Lim, W. (2020). Stigmasterol Causes Ovarian Cancer Cell Apoptosis by Inducing Endoplasmic Reticulum and Mitochondrial Dysfunction. Pharmaceutics, 12(6), 488. [Link]

  • Chaudhary, P., Janmeda, P., & Soni, A. (2024). Beta-Sitosterol and Stigmasterol as Synergestic Anticancer Potential in Breast Cancer Isolated from Euphorbiaceae Family Plants. African Journal of Biomedical Research, 27(4S). [Link]

  • Gabay, O., Sanchez, C., Salvat, C., Chevy, F., Breton, M., Nourissat, G., Wolf, C., Jacques, C., & Berenbaum, F. (2010). Stigmasterol: a phytosterol with potential anti-osteoarthritic properties. Osteoarthritis and Cartilage, 18(1), 106-116. [Link]

  • Gao, H., Li, W., & Wang, Y. (2020). Xenograft and organoid model systems in cancer research. Journal of Hematology & Oncology, 13(1), 1-11. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Li, X., Chen, W., & Zhao, L. (2022). Advances in Stigmasterol on its anti-tumor effect and mechanism of action. Frontiers in Pharmacology, 13, 1056933. [Link]

  • Park, S. Y., Kim, H. Y., & Lee, J. H. (2020). Beta-sitosterol mitigates cognitive deficit and hippocampal neurodegeneration in mice with trimethyltin-induced toxicity. Journal of Medicinal Food, 23(1), 19-27. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the major players in the apoptotic pathways. [Link]

  • Sugano, M., Morioka, H., & Ikeda, I. (1977). A comparison of hypocholesterolemic activity of beta-sitosterol and beta-sitostanol in rats. Journal of Nutritional Science and Vitaminology, 23(4), 309-315. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Khan, M., Khan, A. U., & Farooqui, A. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(8), e43403. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. [Link]

  • Pan, Y., Lin, X., & Zhang, Y. (2020). β-Sitosterol treatment attenuates cognitive deficits and prevents amyloid plaque deposition in amyloid protein precursor/presenilin 1 mice. Neural Regeneration Research, 15(10), 1857. [Link]

  • Patil, K. R., Mahajan, U. B., & Unger, B. S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. (n.d.). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. [Link]

  • Khairani, A. F., Harmonia, S., Chou, Y., Alfarafisa, N. M., & Ramadhanti, J. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Breast Cancer: Basic and Clinical Research, 18, 11782234241227329. [Link]

  • ResearchGate. (n.d.). Insulin-stimulated GLUT4 translocation via the PI3K/Akt signalling cascade. [Link]

  • Shinde, P., & Patil, P. S. (2024). Beta-Sitosterol and Stigmasterol as Synergestic Anticancer Potential in Breast Cancer Isolated from Euphorbiaceae Family Plants. African Journal of Biomedical Research, 27(4S). [Link]

  • Vigo Avocats. (n.d.). Cell Viability Assay Protocol Researchgate. [Link]

  • Kumar, A., Singh, A., & Kumar, S. (2023). Impact of β-Sitosterol on Stress-Induced Neurobehavioral Alteration in Experimental Animal. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 2277-1808. [Link]

  • Li, Y., Wang, Y., & Wang, X. (2020). β-Sitosterol treatment attenuates cognitive deficits and prevents amyloid plaque deposition in amyloid protein precursor/presenilin 1 mice. Neural Regeneration Research, 15(10), 1857. [Link]

  • Ju, Y. H., Clausen, L. M., & Allred, K. F. (2018). β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet. Journal of agricultural and food chemistry, 66(32), 8566-8573. [Link]

  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Grivennikov, S. I., Greten, F. R., & Karin, M. (2010). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Journal of Clinical Investigation, 120(10), 3440-3449. [Link]

  • Cho, S. Y., Kang, W., & Han, J. Y. (2016). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Cancer Research and Treatment, 48(4), 1183. [Link]

  • Galluzzi, L., Aaronson, S. A., & Abrams, J. (2018). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Cell Death & Differentiation, 25(4), 704-709. [Link]

  • Ross, R. D., Shah, K., & Cheetham, C. C. (2022). Longitudinal Assessment of Behaviour and Associated Bio-Markers Following Chronic Consumption of β-Sitosterol β-D-Glucoside in Rats: A Putative Model of Parkinson's Disease. Frontiers in Neuroscience, 16, 821323. [Link]

  • ResearchGate. (n.d.). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis. [Link]

  • Goncharov, A. S., Shevchenko, A. N., & Dashkova, I. R. (2021). Methodological aspects of creation of patient-derived tumor xenografts. Journal of Modern Oncology, 23(3), 503-510. [Link]

  • Zhang, L., Liu, Y., & Ke, Y. (2020). Upregulation of GLUT4 and PI3K, and downregulation of GSK3 mediate the anti-hyperglycemic effects of proanthocyanidins. Molecular Medicine Reports, 22(6), 5377-5386. [Link]

  • Hassan, M., Watari, H., & Abu-Almaaty, A. (2014). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Journal of Applied Pharmaceutical Science, 4(5), 116-125. [Link]

  • Kim, M. P., & Evans, D. B. (2017). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Cancer Research and Treatment, 49(1), 1. [Link]

  • ResearchGate. (n.d.). Schematic representation of the apoptotic pathways. [Link]

  • Li, Y., Wang, Y., & Wang, X. (2019). IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS. African Journal of Traditional, Complementary and Alternative Medicines, 16(1), 82-88. [Link]

  • ResearchGate. (n.d.). Insulin-stimulated GLUT4 trafficking via the PI3K/PDK1/Akt pathway. [Link]

  • Zhang, Y., Yang, L., & Zu, Y. (2022). Study on the antioxidant activity of β-sitosterol and stigmasterol from Sacha Inchi oil and Prinsepia oil added to walnut oil. Food Science and Technology, 42. [Link]

  • Huang, X., Liu, G., & Guo, J. (2018). The PI3K/AKT pathway in obesity and type 2 diabetes. International journal of biological sciences, 14(11), 1483. [Link]

Sources

Methodological & Application

Protocol for the Quantification of Stigmastan-3β-ol in Herbal Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed and validated protocol for the quantification of Stigmastan-3β-ol in complex herbal extracts. Stigmastan-3β-ol, a saturated phytosterol, is a crucial biomarker for assessing the quality, authenticity, and potential therapeutic efficacy of various herbal products.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology based on Gas Chromatography-Mass Spectrometry (GC-MS). The protocol encompasses all critical stages, from sample preparation, including extraction and derivatization, to instrumental analysis and method validation, ensuring data integrity and reproducibility in accordance with international guidelines.

Introduction: The Significance of Stigmastan-3β-ol Quantification

Phytosterols, including Stigmastan-3β-ol, are naturally occurring compounds in plants that are structurally similar to cholesterol.[4][5] Their presence and concentration in herbal extracts are of significant interest due to their well-documented biological activities, which include cholesterol-lowering, anti-inflammatory, and anti-cancer properties.[6] Accurate quantification of Stigmastan-3β-ol is therefore essential for:

  • Quality Control: Ensuring batch-to-batch consistency of herbal raw materials and finished products.

  • Authentication: Verifying the identity and purity of herbal extracts and detecting potential adulteration.

  • Pharmacological Studies: Correlating the concentration of specific phytosterols with observed therapeutic effects.

  • Nutraceutical Development: Formulating functional foods and dietary supplements with standardized levels of bioactive compounds.

This protocol focuses on a GC-MS based method, which is a powerful and widely used technique for the separation, identification, and quantification of phytosterols due to its high resolution and sensitivity.[7][8]

Analytical Strategy: A Validated Workflow

The accurate quantification of Stigmastan-3β-ol from a complex herbal matrix necessitates a multi-step approach. Each step is designed to isolate the analyte of interest, enhance its detectability, and ensure the reliability of the final quantitative data. The overall workflow is depicted below.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction Extraction of Lipids Saponification Saponification Extraction->Saponification Isolate Unsaponifiables Purification Purification (SPE) Saponification->Purification Remove Interferents Derivatization Derivatization Purification->Derivatization Enhance Volatility GCMS GC-MS Analysis Derivatization->GCMS Inject Sample Quantification Quantification GCMS->Quantification Peak Integration Validation Method Validation Quantification->Validation Assess Performance

Caption: Overall workflow for Stigmastan-3β-ol quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: n-Hexane, Chloroform, Methanol, Ethanol (all HPLC or analytical grade).

  • Reagents: Potassium hydroxide (KOH), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standards: Stigmastan-3β-ol (purity ≥ 95%), Internal Standard (IS) such as 5α-cholestane or epicoprostanol.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or silica-based cartridges.

Sample Preparation: Isolating and Preparing the Analyte

The initial and most critical phase of the analysis is the preparation of the sample.[7] Herbal extracts are complex mixtures, and the goal is to isolate the phytosterol fraction while removing interfering substances.

The choice of extraction method depends on the nature of the herbal material. Maceration is a simple and cost-effective method suitable for many applications.[6][9]

  • Maceration: Weigh approximately 1-5 g of the dried and powdered herbal extract.

  • Add 50 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Agitate the mixture for 24 hours at room temperature.

  • Filter the extract and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.[9]

  • Combine the filtrates and evaporate to dryness under reduced pressure.

Saponification is crucial to hydrolyze any esterified phytosterols, ensuring that the total Stigmastan-3β-ol content is measured.[7][8]

  • To the dried lipid extract, add 50 mL of 2 M ethanolic KOH.

  • Reflux the mixture for 1 hour at 80°C. This process breaks the ester bonds, liberating the free sterols.

  • Cool the solution to room temperature and add 50 mL of deionized water.

  • Extract the unsaponifiable matter three times with 50 mL of n-hexane.

  • Combine the hexane extracts and wash with deionized water until the washings are neutral.

  • Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness.

SPE is employed to remove interfering compounds and concentrate the phytosterol fraction.[6][8][10]

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of n-hexane.

  • Loading: Dissolve the dried unsaponifiable matter in a minimal volume of n-hexane and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of n-hexane to elute non-polar interfering compounds.

  • Elution: Elute the phytosterol fraction with 10 mL of a more polar solvent mixture, such as n-hexane:diethyl ether (9:1, v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen.

Sample_Preparation_Workflow Start Herbal Extract Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Saponification Saponification (Ethanolic KOH) Evaporation1->Saponification HexaneExtraction Liquid-Liquid Extraction (n-Hexane) Saponification->HexaneExtraction Evaporation2 Evaporation HexaneExtraction->Evaporation2 SPE Solid-Phase Extraction (C18 Cartridge) Evaporation2->SPE Evaporation3 Evaporation SPE->Evaporation3 Derivatization Derivatization (BSTFA + 1% TMCS) Evaporation3->Derivatization FinalSample Sample for GC-MS Derivatization->FinalSample

Caption: Detailed workflow of the sample preparation process.

Derivatization is a critical step for GC analysis of sterols. It converts the polar hydroxyl group into a less polar and more volatile silyl ether, improving chromatographic peak shape and thermal stability.[7][8]

  • To the dried phytosterol fraction, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer. The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column provides good separation for sterols.
Carrier GasHelium, constant flow rate of 1.0 mL/minInert gas for carrying the sample through the column.
Inlet Temperature280°CEnsures rapid volatilization of the sample.
Injection Volume1 µL
Injection ModeSplitlessMaximizes the amount of analyte reaching the column for trace analysis.
Oven ProgramInitial temp 180°C, hold for 1 min; ramp to 280°C at 10°C/min, hold for 15 minA temperature gradient is necessary to separate compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Impact (EI)Provides reproducible fragmentation patterns for compound identification.[7]
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.
Monitored IonsStigmastan-3β-ol-TMS: m/z (to be determined from standard); IS: m/z (to be determined)

Method Validation: Ensuring Trustworthy Results

A self-validating system is essential for trustworthy results. The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[11][12][13]

Parameter Procedure Acceptance Criteria
Linearity Analyze a series of at least five concentrations of Stigmastan-3β-ol standard.Correlation coefficient (r²) ≥ 0.99
Accuracy Spike a blank herbal matrix with known concentrations of Stigmastan-3β-ol at three levels (low, medium, high).Recovery between 80-120%
Precision Repeatability (Intra-day): Analyze six replicates of a spiked sample on the same day. Intermediate Precision (Inter-day): Analyze the same sample on three different days.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Specificity Analyze a blank herbal matrix to ensure no interfering peaks at the retention time of Stigmastan-3β-ol.No significant interfering peaks.

Data Analysis and Reporting

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Stigmastan-3β-ol to the internal standard against the concentration of the standard solutions.

  • Quantification: Determine the concentration of Stigmastan-3β-ol in the herbal extract samples by interpolating their peak area ratios from the calibration curve.

  • Reporting: The final concentration should be reported in µg/g or mg/g of the dried herbal extract.

Addressing Potential Challenges: Matrix Effects

Herbal extracts are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[14][15][16][17] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

Mitigation Strategies:

  • Effective Sample Cleanup: The described SPE protocol is designed to minimize matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank herbal extract matrix that is free of Stigmastan-3β-ol to compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of the standard to the sample extract and can be used when a blank matrix is unavailable.[18]

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of Stigmastan-3β-ol in herbal extracts. By adhering to the detailed steps for sample preparation, instrumental analysis, and method validation, researchers can obtain accurate and reproducible results. This methodology serves as a valuable tool for quality control, authentication, and research in the fields of herbal medicine, nutraceuticals, and drug development.

References

  • American Oil Chemists' Society. (n.d.). Gas Chromatographic Analysis of Plant Sterols. AOCS. Retrieved from [Link]

  • MDPI. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. Retrieved from [Link]

  • University of Saskatchewan. (n.d.). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. HARVEST. Retrieved from [Link]

  • Pharmacognosy Journal. (2020). Simultaneous Quantification of Lupeol, Stigmasterol and β- Sitosterol in Extracts of Adhatoda vasica Nees Leaves and its Formulations by a validated RP-HPLC Method. Phcogj.com. Retrieved from [Link]

  • Austin Publishing Group. (2016). Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. Austin Publishing Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stigmastan-3-ol, (3beta)-. PubChem. Retrieved from [Link]

  • Food Research. (2022). Analysis method of phytosterol constituents from vegetable to facilitate product development. Food Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. PubMed. Retrieved from [Link]

  • CORE. (2018). Techniques for the extraction of phytosterols and their benefits in human health: a review. CORE. Retrieved from [Link]

  • Wikipedia. (n.d.). Desmosterol. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. PMC. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Full article: Solid-phase extraction of phytosterols from rapeseed oil deodorizer distillates with magnetic graphene oxide nanocomposite. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Quantification of stigmasterol under in vivo and In vitroplant extracts of chlorophytumsps. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. NIH. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodologies for extraction and analysis of phytosterols. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Stigmastan-3beta-ol (C29H52O). PubChemLite. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) GC/EI-MS method for the determination of phytosterols in vegetable oils. ResearchGate. Retrieved from [Link]

  • Lab Manager. (2020). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. NIH. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Stigmastan-3beta-ol, (24S)-. PubChem. Retrieved from [Link]

  • MDPI. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

  • ResearchGate. (2015). Evaluating the isolation and quantification of sterols in seed oils by solid-phase extraction and capillary gas-liquid chromatography. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Stigmastan-3-ol, (3.beta.)- - Substance Details. SRS. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2018). A validated LC-MS/MS method for simultaneous quantitation of β-sitosterol, campesterol and stigmasterol from dried leaf powder extract of Prosopis cineraria (Linn.) Druce. WJPR. Retrieved from [Link]

  • ResearchGate. (2022). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • IKEV. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. IKEV. Retrieved from [Link]

  • ACS Publications. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Advances in various techniques for isolation and purification of sterols. PMC. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of stigmasterol (stigmasta-5,22-diene-3-ol). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Determination of β-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection | Request PDF. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Stigmastanol. NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Stigmastan-3beta-ol Extraction from Seeds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to maximizing the yield and purity of Stigmastan-3beta-ol from various seed matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phytosterol extraction. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries encountered during the extraction of Stigmastan-3beta-ol.

Q1: My Stigmastan-3beta-ol yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a frequent challenge stemming from several potential inefficiencies in the extraction protocol. The primary areas to troubleshoot are:

  • Inadequate Cell Lysis: The rigid cell walls of seeds can impede solvent access to the intracellular components, including Stigmastan-3beta-ol. Ensure your seed material is finely ground to a consistent particle size.

  • Suboptimal Solvent Selection: The polarity of your extraction solvent is critical. Stigmastan-3beta-ol is a relatively nonpolar molecule. Solvents like n-hexane, petroleum ether, and ethanol are commonly used for phytosterol extraction.[1][2] The choice of solvent can significantly impact the yield and composition of the extract.[1]

  • Insufficient Extraction Time or Temperature: The kinetics of extraction are time and temperature-dependent. However, prolonged exposure to high temperatures can lead to the degradation of heat-sensitive compounds like phytosterols.[3][4] It is crucial to optimize these parameters to find a balance between extraction efficiency and compound stability.

  • Presence of Bound Sterols: A significant portion of phytosterols in seeds can exist in bound forms, such as esters or glucosides.[3] A direct solvent extraction will primarily isolate free sterols. To liberate bound Stigmastan-3beta-ol, a saponification step is often necessary.[2][5]

Q2: I am observing a high amount of co-extracted impurities in my final product. How can I improve the purity of my Stigmastan-3beta-ol extract?

A2: The co-extraction of unwanted compounds, such as triglycerides and pigments, is a common issue in phytosterol isolation.[6] To enhance the purity of your extract, consider the following strategies:

  • Solvent Polarity Optimization: A solvent system with optimized polarity can selectively extract Stigmastan-3beta-ol while leaving behind more polar or nonpolar impurities. Experiment with solvent mixtures to fine-tune the selectivity.

  • Saponification: This step is highly effective in removing fatty acids and triglycerides. Saponification hydrolyzes these lipids into soaps, which can then be easily separated from the unsaponifiable matter containing the phytosterols.[2]

  • Crystallization: After initial extraction and concentration, cooling the extract can induce the crystallization of Stigmastan-3beta-ol, leaving many impurities in the mother liquor. Methanol is often used for crystallization.[4]

  • Chromatographic Purification: For high-purity requirements, techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate Stigmastan-3beta-ol from closely related compounds.

Q3: What are the pros and cons of different extraction methods for Stigmastan-3beta-ol?

A3: The choice of extraction method significantly influences yield, purity, processing time, and environmental impact. Here's a comparison of common techniques:

Extraction Method Pros Cons
Soxhlet Extraction Efficient for exhaustive extraction, simple setup.[3][7]Time-consuming, requires large solvent volumes, potential for thermal degradation of target compounds.[3][6][8]
Ultrasound-Assisted Extraction (UAE) Reduced extraction time, increased yield, lower solvent consumption compared to Soxhlet.[3]Requires specialized equipment, potential for localized heating.
Supercritical Fluid Extraction (SFE) Environmentally friendly (uses CO2), highly selective, low-temperature operation preserves thermolabile compounds.[9][10][11]High initial equipment cost, requires optimization of pressure and temperature.
Maceration Simple, requires minimal equipment.[1]Time-consuming, may result in incomplete extraction.[1]

Q4: How can I accurately quantify the amount of Stigmastan-3beta-ol in my extracts?

A4: Accurate quantification is essential for optimizing your extraction protocol and for final product characterization. The most common analytical techniques are:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the gold standard for phytosterol analysis.[1][6] Derivatization is often required to increase the volatility of the sterols.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a UV detector can also be used for quantification.[12][13] HPLC can sometimes be performed without derivatization.[13]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a cost-effective and high-throughput method for the quantification of phytosterols.[14][15]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Troubleshooting Flowchart for Low Stigmastan-3beta-ol Yield

Troubleshooting_Low_Yield Start Low Stigmastan-3beta-ol Yield Check_Grinding Is the seed material finely and uniformly ground? Start->Check_Grinding Grind_Finer Action: Grind the seeds to a finer, consistent particle size. Check_Grinding->Grind_Finer No Check_Solvent Is the solvent appropriate for Stigmastan-3beta-ol? Check_Grinding->Check_Solvent Yes Grind_Finer->Check_Solvent Optimize_Solvent Action: Test different solvents or solvent mixtures (e.g., hexane, ethanol, ethyl acetate). Check_Solvent->Optimize_Solvent No Check_Parameters Are the extraction time and temperature optimized? Check_Solvent->Check_Parameters Yes Optimize_Solvent->Check_Parameters Optimize_Parameters Action: Perform a time-course and temperature optimization study. Check_Parameters->Optimize_Parameters No Check_Saponification Have you included a saponification step? Check_Parameters->Check_Saponification Yes Optimize_Parameters->Check_Saponification Add_Saponification Action: Introduce a saponification step to release bound sterols. Check_Saponification->Add_Saponification No Analyze_Residue Action: Analyze the residual seed material for remaining Stigmastan-3beta-ol. Check_Saponification->Analyze_Residue Yes Add_Saponification->Analyze_Residue End Yield Optimized Analyze_Residue->End

Caption: Troubleshooting workflow for low Stigmastan-3beta-ol yield.

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key extraction techniques.

Protocol 1: Optimized Soxhlet Extraction

This protocol is a conventional yet effective method for extracting Stigmastan-3beta-ol.

  • Sample Preparation: Grind the seeds to a fine powder (particle size < 0.5 mm). Dry the powder in an oven at 60°C for 2-3 hours to remove moisture.

  • Thimble Loading: Accurately weigh about 10 g of the dried seed powder and place it in a cellulose thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of n-hexane.

  • Extraction: Heat the flask to the boiling point of the solvent (approximately 69°C for n-hexane).[16] Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent reflux.

  • Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator.

  • Crude Extract Processing: The resulting oleoresin is the crude extract containing Stigmastan-3beta-ol.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE offers a more rapid and efficient alternative to traditional methods.[3]

  • Sample Preparation: Prepare the seed powder as described in the Soxhlet protocol.

  • Extraction Mixture: Place 10 g of the seed powder in a 250 mL beaker and add 100 mL of ethanol.

  • Ultrasonication: Immerse the probe of an ultrasonic processor into the mixture. Set the ultrasonic power to 200 W and the temperature to 40°C. Sonicate for 30 minutes.

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Solvent Evaporation: Decant the supernatant and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3: Saponification for Total Sterol Analysis

This protocol is essential for liberating bound sterols and improving the purity of the extract.

  • Initial Extraction: Obtain a crude extract using either the Soxhlet or UAE method.

  • Saponification Reaction: Dissolve the crude extract in 50 mL of 2 M ethanolic potassium hydroxide. Reflux the mixture for 1 hour.

  • Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Add 50 mL of distilled water and 50 mL of diethyl ether. Shake vigorously and allow the layers to separate.

  • Washing: Collect the upper ether layer and wash it sequentially with 50 mL of 0.5 M potassium hydroxide and then with 50 mL of distilled water until the washings are neutral to pH paper.

  • Final Product: Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain the unsaponifiable matter rich in Stigmastan-3beta-ol.

Workflow for Stigmastan-3beta-ol Extraction and Purification

Extraction_Workflow Start Seed Material Grinding Grinding and Drying Start->Grinding Extraction Extraction (Soxhlet, UAE, or SFE) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Saponification Saponification Crude_Extract->Saponification Unsaponifiables Unsaponifiable Matter Saponification->Unsaponifiables Crystallization Crystallization Unsaponifiables->Crystallization Pure_Product Pure Stigmastan-3beta-ol Crystallization->Pure_Product Analysis Quantification (GC, HPLC) Pure_Product->Analysis

Caption: General workflow for the extraction and purification of Stigmastan-3beta-ol.

Section 4: Safety and Handling

  • Solvent Safety: Always work in a well-ventilated fume hood when handling organic solvents. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures and Pressures: Exercise caution when operating equipment at high temperatures and pressures, such as Soxhlet extractors and SFE systems.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

This technical support center provides a comprehensive guide to optimizing the extraction of Stigmastan-3beta-ol from seeds. By understanding the underlying principles and systematically troubleshooting any issues, you can significantly improve the yield and purity of your target compound.

References

  • Salehi, B., Varoni, E. M., Sharifi-Rad, J., et al. (2021). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 26(13), 3887. [Link]

  • Shah, M. A., Bosco, S. J. D., & Mir, S. A. (2018). Techniques for the extraction of phytosterols and their benefits in human health: a review. Journal of Food Science and Technology, 55(8), 2771–2781. [Link]

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2021). MDPI. [Link]

  • Barros, M., Nunes, F. M., & Ferreira, I. C. F. R. (2021). Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. Foods, 10(4), 841. [Link]

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025). ResearchGate. [Link]

  • Garg, S., & Singh, H. (2019). Advances in various techniques for isolation and purification of sterols. Journal of Food Science and Technology, 56(12), 5135–5146. [Link]

  • Optimization of conditions for biocatalytic production of stigmast-4-En-3-one. (2025). ResearchGate. [Link]

  • A. de Villiers, P. V. (2006). Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1486-1496. [Link]

  • Optimization Methods for the Extraction of Vegetable Oils: A Review. (2021). MDPI. [Link]

  • Effects of heating and bleaching on formation of stigmastadienes in olive oil. (2025). ResearchGate. [Link]

  • Supercritical Fluid Extraction of Plant Flavors and Fragrances. (2021). MDPI. [Link]

  • Ultrasound-Assisted Saponification Coupled with Gas Chromatography-Flame Ionization Detection for the Determination of Phytosterols from Passion Fruit Seed Oil. (2021). SciELO. [Link]

  • Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. (2020). Wiley Online Library. [Link]

  • Supercritical fluid extraction of sterols from Eichhornia crassipes biomass using pure and modified carbon dioxide. Enhancement of stigmasterol yield and extract concentration. (2025). ResearchGate. [Link]

  • IDENTIFICATION, QUANTIFICATION AND VALIDATION OF STIGMASTEROL FROM ALPINIA CALCARATA USING HIGH-PERFORMANCE THIN LAYER CHROMATOGRAPHY METHOD. (2025). ResearchGate. [Link]

  • Synthesis of stigmasteryl oleate, palmitate and stearate applying ethyl chloroformate as activator. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • Extraction of Oil from Waste Date Seed Using Soxhlet Extraction Apparatus. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Sustainable Phytosterol Extraction from Codium tomentosum Using Eutectic Solvents. (2024). MDPI. [Link]

  • Optimization of Oil Extraction from Thevetia Peruviana (Yellow Oleander) Seeds: A Case Study of Two Statistical Models. (2017). ResearchGate. [Link]

  • MODELLING AND OPTIMISATION OF OIL EXTRACTION FROM LOOFAH (Luffa cylindrica) SEEDS USING BINARY SOLVENT MIXTURE. (2018). DergiPark. [Link]

  • Gas Chromatographic Analysis of Plant Sterols. (2017). AOCS. [Link]

  • Ultrasound-assisted Extraction and Characterization of Mexican Moringa oleifera Seed Oil: Identification of Tocopherols and Phyt. (2021). Acta Scientific. [Link]

  • The effect of extraction temperature on the oil extraction yield. (2019). ResearchGate. [Link]

  • Methodologies for extraction and analysis of phytosterols. (2022). ResearchGate. [Link]

  • Integrated supercritical fluid extraction of essential oils. (2024). PubMed. [Link]

  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. (2021). MDPI. [Link]

  • Optimization of date seed oil extraction using the assistance of hydrothermal and ultrasound technologies. (2022). ResearchGate. [Link]

  • seed oil extraction by Soxhlet Extraction | soxhlet apparatus |. (2023). YouTube. [Link]

  • Plant Sterols: Factors affecting their efficacy and safety as functional food ingredients. (2025). ResearchGate. [Link]

  • Development and Validation of Novel Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Densitometry Methods for the Quantification of Stigmasterol 3-O-β-D-Glucopyranoside (S3G) in Balanites Aegyptiaca Extract: Application to Newly Formulated Balanites Capsules. (2021). LCGC International. [Link]

  • Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application. (2023). MDPI. [Link]

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2024). MDPI. [Link]

  • Temperature and extraction methods effects on yields, fatty acids, and tocopherols of prickly pear (Opuntia ficus-indica L.) seed oil of eastern region of Morocco. (2021). PubMed. [Link]

  • Synthesis of Oxidized 3β,3′β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples. (2021). MDPI. [Link]

  • Optimization of extraction in supercritical fluids in obtaining Pouteria lucuma seed oil by response surface methodology and artificial neuronal network coupled with a genetic algorithm. (2023). Frontiers. [Link]

  • Oil Extraction from Trichosanthes tricuspidata Seed using Conventional Soxhlet Apparatus. (2019). Asian Journal of Chemistry. [Link]

  • Comparison of Supercritical Fluid and Solvent Extraction Methods in Extracting γ-Oryzanol from Rice Bran. (2000). AOCS. [Link]

  • Identification, Quantification, Validation and Characterization of Stigmasterol Using HPTLC Method. (2023). YouTube. [Link]

Sources

Resolving NMR signal overlap in Stigmastan-3beta-ol analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stigmastan-3β-ol Analysis

A-Technical-Guide-to-Resolving-NMR-Signal-Overlap

Welcome to the Technical Support Center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap, specifically in the context of complex steroidal molecules like Stigmastan-3β-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and interpretation.

Introduction: The Challenge of Stigmastan-3β-ol

Stigmastan-3β-ol, and steroids in general, present a formidable challenge in ¹H NMR spectroscopy due to their rigid, polycyclic structure.[1] This leads to a high density of methine and methylene protons with similar chemical environments, resulting in severe signal overlap, often referred to as the 'methylene envelope'.[2] This guide will walk you through systematic approaches to dissect these complex spectra and achieve unambiguous signal assignment.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of Stigmastan-3β-ol shows a large, unresolved multiplet in the 1.0-2.0 ppm region. How can I begin to assign these signals?

A1: This is the most common issue. The first step is to move beyond simple 1D ¹H NMR. A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is essential.[3][4] This will disperse the proton signals based on the chemical shift of the carbon they are attached to, providing a much clearer picture. The ¹³C NMR spectrum has a wider chemical shift range, which helps to resolve ambiguities present in the ¹H spectrum.[5]

Q2: I've run an HSQC, but some of the cross-peaks are still clustered together. What's the next step?

A2: This is where higher dimensionality and different correlation experiments become critical. A ¹H-¹H Correlation Spectroscopy (COSY) experiment will help establish proton-proton coupling networks, allowing you to "walk" along the carbon backbone.[6] For even greater resolution, consider a ¹H-¹³C HSQC-TOCSY (Total Correlation Spectroscopy) experiment, which extends the correlation from a proton to all other protons within the same spin system.[7]

Q3: How can I definitively assign the quaternary carbons in the steroid nucleus?

A3: Quaternary carbons do not have attached protons and therefore will not show a correlation in an HSQC experiment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key here.[3][8][9] It reveals correlations between protons and carbons that are two or three bonds away, allowing you to connect different fragments of the molecule and pinpoint the location of quaternary carbons.

Q4: Can changing the solvent help improve signal dispersion?

A4: Yes, solvent effects can be a powerful tool.[10][11][12] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects.[11] This can sometimes be enough to resolve overlapping signals. It is advisable to run spectra in a few different deuterated solvents to see which provides the best resolution for your specific compound.[12]

Q5: What are Lanthanide Shift Reagents (LSRs) and are they still relevant?

A5: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl group in Stigmastan-3β-ol.[2][13] This induces large chemical shift changes, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[13] While powerful, they can also cause line broadening.[2] With the advent of high-field NMR and advanced 2D techniques, their use has become less common, but they can still be a valuable tool for specific, challenging cases of signal overlap.[13]

Troubleshooting Guides & Experimental Protocols

Systematic Approach to Signal Assignment

The following workflow provides a structured approach to resolving signal overlap and achieving complete assignment of the Stigmastan-3β-ol NMR spectrum.

Caption: Workflow for NMR Signal Assignment.

Protocol 1: Two-Dimensional ¹H-¹³C HSQC

Rationale: The HSQC experiment is the cornerstone of modern structure elucidation.[9] It correlates each proton with the carbon atom it is directly attached to. Because the ¹³C chemical shift range is much larger than the ¹H range (typically 0-220 ppm vs 0-12 ppm), this experiment effectively "unfolds" the crowded proton spectrum into a second dimension, significantly enhancing resolution.[5][14]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of Stigmastan-3β-ol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the solution is free of particulate matter.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Optimize lock and shim settings for a homogeneous magnetic field.

  • Acquisition Parameters (Example for a 500 MHz Spectrometer):

    • Use a standard hsqcedetgpsisp2.2 pulse sequence (or equivalent).

    • Set the spectral width in the ¹H dimension (F2) to cover all proton signals (e.g., 12 ppm).

    • Set the spectral width in the ¹³C dimension (F1) to cover all carbon signals (e.g., 160 ppm).

    • Set the number of scans (NS) to a multiple of 4 (e.g., 8 or 16) for phase cycling.

    • The number of increments in the indirect dimension (F1) will determine the resolution in that dimension (e.g., 256).

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Data Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. The coordinates of the peak give you the chemical shifts of the proton and the carbon.

Parameter Typical Value (500 MHz) Purpose
Pulse Sequencehsqcedetgpsisp2.2Standard edited HSQC for differentiating CH/CH₃ from CH₂ signals.
Spectral Width (F2, ¹H)12 ppmTo encompass all proton resonances.
Spectral Width (F1, ¹³C)160 ppmTo encompass all carbon resonances.
Number of Scans (NS)8-16To improve signal-to-noise ratio.
Relaxation Delay (d1)1.5-2.0 sTo allow for near-complete T1 relaxation.
Protocol 2: Two-Dimensional ¹H-¹H COSY

Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] This is invaluable for tracing out the connectivity of the carbon skeleton. For Stigmastan-3β-ol, it allows you to connect the protons on adjacent carbons in the steroid rings and the side chain.

Step-by-Step Methodology:

  • Sample Preparation: Use the same sample as for the HSQC experiment.

  • Instrument Setup: Standard tuning and shimming for ¹H.

  • Acquisition Parameters (Example for a 500 MHz Spectrometer):

    • Use a standard cosygpqf pulse sequence (or equivalent).

    • Set the spectral widths in both F1 and F2 dimensions to be identical and cover all proton signals (e.g., 12 ppm).

    • Set the number of scans (NS) to a multiple of 2 (e.g., 4 or 8).

    • The number of increments in the indirect dimension (F1) will determine resolution (e.g., 256-512).

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

  • Data Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum if necessary.

Data Interpretation: The diagonal of the COSY spectrum corresponds to the 1D ¹H spectrum. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled.

Protocol 3: Two-Dimensional ¹H-¹³C HMBC

Rationale: The HMBC experiment is crucial for piecing together the molecular puzzle.[3][8][9] It shows correlations between protons and carbons that are separated by two or three bonds. This allows you to connect spin systems that are separated by quaternary carbons or heteroatoms. In the context of Stigmastan-3β-ol, it is essential for linking the angular methyl groups to the steroid backbone and for connecting the different rings.

Step-by-Step Methodology:

  • Sample Preparation: Use the same sample.

  • Instrument Setup: Tune and shim for both ¹H and ¹³C.

  • Acquisition Parameters (Example for a 500 MHz Spectrometer):

    • Use a standard hmbcgplpndqf pulse sequence (or equivalent).

    • Set spectral widths as in the HSQC experiment.

    • The key parameter is the long-range coupling delay, which is optimized for a specific coupling constant (typically 4-10 Hz). A common value is 60 ms.

    • Set the number of scans (NS) to a multiple of 4 (e.g., 16 or 32) as this is a less sensitive experiment.

  • Data Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Data Interpretation: A cross-peak in the HMBC spectrum indicates a long-range coupling between a proton and a carbon. By analyzing these correlations, you can build up the complete carbon framework. For example, the protons of the C-18 and C-19 methyl groups will show correlations to several carbons in the A, B, C, and D rings.

Advanced Troubleshooting: When Standard 2D NMR is Not Enough
  • CryoProbes: If your sample concentration is very low, using a cryoprobe can dramatically increase the signal-to-noise ratio (by a factor of 3-4), making it possible to acquire high-quality 2D data in a much shorter time.[15][16]

  • Higher Magnetic Fields: Moving to a higher field spectrometer (e.g., from 500 MHz to 800 MHz) will increase the chemical shift dispersion, which can resolve signals that are overlapped at lower fields.[17]

  • Selective 1D Experiments: Once you have a partial assignment from 2D data, selective 1D NOESY or TOCSY experiments can be used to probe specific regions of the spectrum with higher resolution and sensitivity.

Caption: Advanced Troubleshooting Workflow.

Conclusion

Resolving the NMR signals of Stigmastan-3β-ol is a challenging but achievable task with a systematic application of modern NMR techniques. By moving from simple 1D spectra to a suite of 2D experiments like HSQC, COSY, and HMBC, one can effectively disperse and assign the complex array of proton and carbon signals. Remember that each experiment provides a unique piece of the structural puzzle, and it is the combination of all data that leads to a confident and complete structure elucidation.

References

  • Interpretation of NMR spectra of steroids. (n.d.). Retrieved from [Link]

  • Assignment of 1H-NMR spectra. (n.d.). University of Sheffield. Retrieved from [Link]

  • ApSimon, J. W., Craig, W. G., Demarco, P. V., Mathieson, D. W., Saunders, L., & Whalley, W. B. (1971). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 49(8), 1329–1338. [Link]

  • Tian, Y., et al. (2024). Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite. eLife, 12, e92823. [Link]

  • Kol'tsov, A. I., & Kheifets, G. M. (1974). Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. Russian Chemical Bulletin, 23(10), 2175–2180.
  • Tsai, D.-L. M., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2603. [Link]

  • Karioti, A., et al. (2023). Exploring Chemical Composition of the Aerial Parts of Vernoniastrum migeodii and Anti-Inflammatory Activity of the Compounds. Molecules, 28(14), 5406. [Link]

  • Stern, A. S., et al. (2002). Optimizing resolution in multidimensional NMR by three-way decomposition. Journal of Magnetic Resonance, 154(1), 143–148.
  • Bhacca, N. S., & Williams, D. H. (1964). Solvent effects in the nuclear magnetic resonance spectra of steroidal ketones. Journal of the Chemical Society C: Organic, 863-868.
  • Argyropoulos, D., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 98(8), 2674–2682. [Link]

  • Gonzalez, A. G., & Zaragoza, R. J. (2005). H-1 and C-13 NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-)-thyrsiflorin C and several scopadulane derivatives. Magnetic Resonance in Chemistry, 43(10), 849-852.
  • Solution NMR analysis of the steroidal compounds 1 and 2. 1D ¹H... (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. (n.d.). ResearchGate. Retrieved from [Link]

  • Qiu, T., et al. (2023). Resolution enhancement of NMR by decoupling with the low-rank Hankel model. Chemical Communications, 59(36), 5475-5478. [Link]

  • Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. (n.d.). In Innovative NMR for the 21st Century. Retrieved from [Link]

  • McDonald, J. G., et al. (2007). Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. Journal of Lipid Research, 48(4), 1008–1017. [Link]

  • NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • 6: Key HMBC correlations of 9-chloro-prednisone and 1 H NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

  • G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 337–352. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega, 8(49), 47040–47047. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • (PDF) Cryogenic NMR Probes. (2022, March 8). ResearchGate. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Nuclear Magnetic Resonance of Steroids. (2016). In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Retrieved from [Link]

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025, January 17). AZoM. Retrieved from [Link]

  • Sanders, J. K. M., & Williams, D. H. (1972). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. RSC Publishing.
  • NMR and X-Ray characterization of steroids with furospirostane side chains. (n.d.). ResearchGate. Retrieved from [Link]

  • Towards Ultimate NMR Resolution with Deep Learning. (2025, February 28). arXiv. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-Basrah University, 12(1), 1-11.
  • NMR chemical shifts of carbon atoms and characteristic shift ranges in the oil sample. (2025, November 10).
  • Improving NMR Through Advanced Cryoprobe Technology. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Assigning a 1H NMR spectrum. (2013, March 27). YouTube. Retrieved from [Link]

  • Tsai, D.-L. M., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. PubMed. [Link]

  • Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. (2005). PubMed. [Link]

  • Kirk, D. N., et al. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567-1596.
  • Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. (2018). Royal Society of Chemistry.
  • Lanthanide Compound as a shift Reagent -Theory+Structure+Reactivity... (2022, August 12). YouTube. Retrieved from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Retrieved from [Link]

  • The four facets of 1H NMR spectroscopy. (n.d.). Retrieved from [Link]

  • How to Interpret Chemical Shift in the Carbon-13 NMR. (2022, November 27). YouTube. Retrieved from [Link]

  • Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. (n.d.). DOKUMEN.PUB. Retrieved from [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). University of Aberdeen. Retrieved from [Link]

  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Solubilizing Stigmastan-3beta-ol for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, practical solutions for a common and critical challenge: the poor aqueous solubility of Stigmastan-3beta-ol. As a highly lipophilic phytosterol, its effective use in bioassays hinges on proper solubilization to ensure accurate, reproducible results and meaningful biological insights. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is Stigmastan-3beta-ol so difficult to dissolve in aqueous buffers?

A: The solubility challenge is rooted in the fundamental physicochemical properties of Stigmastan-3beta-ol. Its molecular structure is characteristic of a sterol: a large, rigid, and predominantly non-polar hydrocarbon framework with a single, small polar hydroxyl (-OH) group.[1]

  • High Lipophilicity: The molecule is overwhelmingly hydrophobic ("water-fearing"). This is quantified by its high predicted octanol-water partition coefficient (XLogP3) of 10.2, which indicates a strong preference for fatty or non-polar environments over aqueous ones.[1]

  • Molecular Structure: It derives from a stigmastane hydride, a complex hydrocarbon structure that does not readily interact with polar water molecules.[1]

  • Limited Hydrogen Bonding: The single hydroxyl group is insufficient to overcome the hydrophobicity of the rest of the molecule, limiting its ability to form the hydrogen bonds with water necessary for dissolution.

Essentially, water molecules are more strongly attracted to each other than to the Stigmastan-3beta-ol molecule, effectively excluding it from the solution and leading to precipitation or insolubility.

Q2: I'm starting my experiments. What is the absolute first step for handling this compound?

A: The universally accepted first step is to prepare a concentrated primary stock solution in a suitable organic solvent. Never attempt to dissolve Stigmastan-3beta-ol directly in your aqueous assay buffer; it will fail. This primary stock serves as the foundation from which you will make further dilutions.

The goal is to dissolve the compound completely at a high concentration (e.g., 10-50 mM) in a 100% organic solvent, which can then be serially diluted to create intermediate stocks and, finally, the final working solution in your assay medium.

Q3: Which organic solvents are best for the primary stock solution? What are the pros and cons?

A: The choice of solvent is critical and depends on both the required concentration and the tolerance of your specific bioassay system. Sterols like Stigmastan-3beta-ol are generally soluble in common organic solvents.[2] The table below compares the most common choices, using solubility data for the closely related stigmasterol as a reliable proxy.

SolventMax Solubility (Stigmasterol)ProsCons & Bioassay Considerations
Ethanol (100%) ~20 mg/mL[3][4]Less toxic to cells than DMSO; evaporates easily.Can cause protein denaturation or cellular stress at final concentrations >1%.
Dimethyl Sulfoxide (DMSO) ~0.1 mg/mL (low) to higher in other reports[3]Excellent solvent for many hydrophobic compounds; penetrates membranes.Can be toxic to cells, even at low concentrations (<0.5%).[5][6] Can induce cellular differentiation or other off-target effects.[7] Final concentration in assays should ideally be ≤0.1%.
Chloroform ~50 mg/mL[4]Very high solubilizing power.Not recommended for bioassays. Highly toxic to cells and incompatible with most aqueous systems. Primarily for chemical analysis.
Dimethylformamide (DMF) ~2 mg/mL[3]Good solubilizing power.Cellular toxicity is a concern; must be kept at very low final concentrations (<0.1%).

Senior Scientist Recommendation: Start with 100% Ethanol . It offers a good balance of solubilizing power and biocompatibility for most in vitro applications. Prepare a 10-20 mg/mL stock, assist dissolution with gentle warming (37-50°C) and vortexing, and store at -20°C or -80°C under an inert gas like argon or nitrogen to prevent oxidation.

Q4: My compound precipitates when I dilute the stock solution into my cell culture medium or buffer. How do I fix this?

A: This is the most common failure point, known as "crashing out." It happens when the organic solvent from your stock is diluted so much that it can no longer keep the hydrophobic Stigmastan-3beta-ol dissolved in the now predominantly aqueous environment.

Troubleshooting Workflow:

  • Optimize Dilution: Instead of a single large dilution step (e.g., 1:1000), perform serial dilutions. First, dilute the primary stock into your complete assay medium containing serum (if applicable). Serum proteins like albumin can help stabilize the compound. Then, add this intermediate dilution to your cells.

  • Reduce Final Concentration: Is the target concentration absolutely necessary? Often, solubility limits the achievable effective concentration in an assay.

  • Employ Advanced Solubilization Techniques: If simple dilution fails, you must use a carrier or formulation agent. The two most effective and widely used methods for sterols are cyclodextrins and lipid-based formulations .

Advanced Solubilization Protocols & Strategies
Q5: How can I use cyclodextrins to improve solubility and bioavailability?

A: Cyclodextrins are donut-shaped molecules made of sugar units. They have a hydrophobic interior and a hydrophilic exterior, making them perfect carriers for steroidal compounds.[8][9] The Stigmastan-3beta-ol molecule gets encapsulated within the hydrophobic core, while the cyclodextrin's hydrophilic shell allows the entire complex to dissolve readily in water.[8] Beta-cyclodextrin derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are preferred due to their higher solubility and lower toxicity.[10]

This protocol creates a stock solution where the sterol is already complexed with the cyclodextrin.

  • Prepare a Saturated HP-β-CD Solution: Dissolve HP-β-CD in your desired sterile aqueous buffer (e.g., PBS, cell culture medium without serum) to create a concentrated solution (e.g., 45% w/v). Gentle warming (to 50-60°C) may be required. Allow it to cool to room temperature.

  • Prepare Stigmastan-3beta-ol Film: In a sterile glass vial, add the required amount of Stigmastan-3beta-ol from its primary organic stock (e.g., in ethanol). Evaporate the solvent completely under a stream of nitrogen gas to create a thin, dry film on the bottom of the vial. This maximizes the surface area for interaction.

  • Complexation: Add the prepared HP-β-CD solution to the vial containing the sterol film.

  • Incubation & Solubilization: Seal the vial tightly. Incubate the mixture overnight at 37°C with vigorous shaking or stirring. Sonication in a bath sonicator for 30-60 minutes can significantly accelerate the process.

  • Sterilization & Quantification: The solution should appear clear. Sterilize it by passing it through a 0.22 µm syringe filter (a low protein-binding type like PVDF is recommended). It is best practice to quantify the actual concentration of solubilized Stigmastan-3beta-ol in the final solution using a method like HPLC or GC-MS, as the efficiency of complexation may not be 100%.

  • Storage: Store the complexed stock solution at 4°C for short-term use or -20°C for long-term storage.

Q6: What are lipid-based formulations and when should I consider them?

A: Lipid-based formulations involve dissolving or encapsulating the highly lipophilic Stigmastan-3beta-ol within a lipid environment, which can then be dispersed in an aqueous medium.[11][12] This approach is particularly powerful for in vivo studies or complex cell culture models, as it can mimic the natural transport of lipids in biological systems.[11][13]

Approaches include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions when introduced to an aqueous phase.[14]

  • Nanostructured Lipid Carriers (NLCs): These are advanced nanoparticle systems that can encapsulate hydrophobic compounds, improving both solubility and bioavailability.[15]

  • Bovine Serum Albumin (BSA) Complexation: For in vitro assays, BSA can act as a carrier. The hydrophobic domains of albumin bind to the sterol, keeping it soluble in culture medium.

When to consider this:

  • For in vivo animal studies requiring oral or intravenous administration.

  • When high, sustained concentrations are needed in cell culture.

  • When studying lipid metabolism or pathways where delivery within a lipid particle is biologically relevant.

Visualization & Decision Making

To guide your experimental design, use the following workflow to select the most appropriate solubilization strategy.

G start Start: Have Stigmastan-3beta-ol Powder stock Prepare Primary Stock in 100% Ethanol (e.g., 10 mg/mL) start->stock test_dilution Test Dilution into Aqueous Assay Medium stock->test_dilution precipitates Does it precipitate? test_dilution->precipitates success Success! Proceed with Assay. Use Vehicle Control. precipitates->success No troubleshoot Troubleshoot & Select Advanced Method precipitates->troubleshoot Yes assay_type What is your Assay Type? troubleshoot->assay_type invitro In Vitro (Cell Culture, Enzyme Assay) assay_type->invitro In Vitro invivo In Vivo (Animal Model) assay_type->invivo In Vivo cyclodextrin Use Cyclodextrin (HP-β-CD) Method invitro->cyclodextrin lipid Use Lipid-Based Formulation (NLC, SEDDS) invivo->lipid

Caption: Decision workflow for solubilizing Stigmastan-3beta-ol.

The diagram below illustrates the mechanism of cyclodextrin-mediated solubilization.

G cluster_0 Aqueous Environment (e.g., Buffer) sterol Stigmastan-3beta-ol (Hydrophobic) cd Cyclodextrin sterol->cd Encapsulation cd_label_hydrophilic Hydrophilic Exterior cd_label_hydrophobic Hydrophobic Interior complex Soluble Inclusion Complex cd->complex sterol_in_complex Sterol

Caption: Encapsulation of a hydrophobic sterol by a cyclodextrin.

References
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Pinnamaneni, S., et al. (2002). Formulation of hydrophobic drugs. Pharmazie, 57(5), 291-300.
  • Cheméo. (n.d.). Chemical Properties of Stigmasterol (CAS 83-48-7). [Link]

  • Wikipedia. (n.d.). Stigmasterol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280794, Stigmasterol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432213, Stigmastan-3-ol, (3beta)-. [Link]

  • Savjani, K. T., et al. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Itagaki, H., et al. (1991). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl). Toxicology in Vitro, 5(3), 245-248. [Link]

  • Gershanik, T., & Benita, S. (2000). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 45(1), 1-19. [Link]

  • Zhang, T., et al. (2019). β-Sitosterol Solubility in Selected Organic Solvents. Journal of Chemical & Engineering Data, 64(4), 1695-1701. This article is available on ResearchGate. [Link]

  • Nagai, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56022. [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. [Link]

  • Malanga, M., et al. (2016). Solubilizing steroidal drugs by β-cyclodextrin derivatives. Journal of Pharmaceutical and Biomedical Analysis, 130, 259-265. [Link]

  • Socaci, S. A., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 28(15), 5863. [Link]

  • FooDB. (n.d.). Showing Compound Stigmasterol (FDB001936). [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-based drug delivery systems. Journal of Pharmaceutics, 2014, 801820. [Link]

  • Impactfactor. (n.d.). Pharmacokinetic and Pharmacodynamics Formulation Aspects of β-Sitosterol. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 259. [Link]

  • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. [Link]

  • Almousallam, M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 9(11), 1667. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Kumar, S., & Singh, R. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 53-61. [Link]

  • ResearchGate. (n.d.). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drugs. [Link]

  • Ok, I., & Lui, M. (1987). Analysis of cholesterol and desmosterol in cultured cells without organic solvent extraction. Analytical Biochemistry, 165(1), 13-17. [Link]

  • Porter, C. J., et al. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Controlled Release, 125(2), 95-106. [Link]

  • Márquez-Ruiz, G., et al. (2004). Formation of stigmasta-3,5-diene in olive oil during deodorization and/or physical refining using nitrogen as stripping gas. Grasas y Aceites, 55(3), 227-232. [Link]

  • Alfa Chemistry. (2023, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Dimethyl sulfoxide. [Link]

  • Chen, G., et al. (2010). β-Sitosterol Solubility in Selected Organic Solvents. Journal of Chemical & Engineering Data, 55(5), 2073-2075. [Link]

  • Ciesielski, W., & Stasiłowicz, A. (2023). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • El-Amrani, S., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Toxics, 9(12), 357. [Link]

  • Google Patents. (n.d.).
  • Tang, B., et al. (2004). Lipid-based formulations for oral administration of poorly water-soluble drugs. Current Drug Discovery Technologies, 1(3), 239-251. [Link]

  • MDPI. (n.d.). Novel Triterpenes and Bioactive Compounds Isolated from Smilax canariensis Brouss. ex Willd. [Link]

  • ResearchGate. (n.d.). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice. [Link]

  • ResearchGate. (n.d.). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. [Link]

  • Ahmad, J., et al. (2020). β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity. Pharmaceutics, 12(4), 385. [Link]

  • MDPI. (n.d.). Biobased Solvents for Pressurized Liquid Extraction of Nannochloropsis gaditana Omega-3 Lipids. [Link]

  • ResearchGate. (n.d.). Brine Shrimp Lethality Assay of the Ethanolic Extracts of Three Selected Species of Medicinal Plants from Iligan City, Philippines. [Link]

Sources

Technical Support Center: Ensuring the Integrity of Stigmastan-3beta-ol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Stigmastan-3beta-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of Stigmastan-3beta-ol during storage and experimental use. As a saturated plant stanol, Stigmastan-3beta-ol is inherently more stable than its unsaturated sterol counterparts. However, improper handling and storage can still compromise its purity and impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of your Stigmastan-3beta-ol samples.

Understanding the Stability of Stigmastan-3beta-ol

Stigmastan-3beta-ol belongs to the class of phytostanols, which are saturated derivatives of phytosterols. The key to its stability lies in the absence of double bonds in its steroid ring structure. Unlike unsaturated sterols such as stigmasterol, Stigmastan-3beta-ol is significantly less susceptible to oxidation, which is the primary degradation pathway for steroidal lipids.

Oxidation of sterols is a free-radical-mediated process that is accelerated by factors like heat, light, and the presence of oxygen. This process typically leads to the formation of various oxidation products, including 7-keto, 7-hydroxy, and 5,6-epoxy derivatives. While the degradation of Stigmastan-3beta-ol is considerably slower, prolonged exposure to harsh conditions can lead to the formation of similar, albeit in much lower quantities, oxidized derivatives.

A study on stigmasterol-rich plant sterols demonstrated high stability, with over 99% of the sample remaining after two years of storage under accelerated conditions (40°C, 70 ± 5% relative humidity) and after three years at approximately 20°C with minimal light exposure[1]. This underscores the inherent stability of saturated stanols like Stigmastan-3beta-ol.

Troubleshooting Guide and FAQs

This section addresses common issues and questions that researchers may encounter when working with Stigmastan-3beta-ol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Stigmastan-3beta-ol?

A1: For long-term storage, solid Stigmastan-3beta-ol should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C. For shorter periods, storage at room temperature (around 20°C) in a dark, dry place is also acceptable[1]. The key is to minimize exposure to oxygen, light, and high temperatures.

Q2: I have Stigmastan-3beta-ol in a solvent. How should I store it?

A2: The storage of Stigmastan-3beta-ol in solution depends on the solvent. For long-term storage, it is recommended to store solutions at -20°C or -80°C. It is crucial to use high-purity solvents and to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Aliquoting the solution into smaller, single-use vials is a recommended practice.

Q3: What are the signs of Stigmastan-3beta-ol degradation?

A3: Visual signs of degradation in the solid form are unlikely unless severely compromised. In solution, the appearance of a yellow tint may indicate oxidation. The most reliable way to assess degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. These methods can identify and quantify potential degradation products[2][3].

Q4: How can I dissolve Stigmastan-3beta-ol for my experiments?

A4: Stigmastan-3beta-ol has poor solubility in aqueous solutions. It is best to first dissolve it in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO)[4]. Gentle warming and vortexing can aid dissolution. For cell-based assays or animal studies requiring an aqueous medium, a common practice is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium, often with the inclusion of a surfactant like Tween 80 to improve solubility and prevent precipitation[4].

Troubleshooting Common Issues
Issue Potential Cause(s) Troubleshooting Steps
Precipitation in solution - Supersaturation- Temperature fluctuations- Change in solvent polarity upon dilution- Ensure the initial dissolution in the organic solvent is complete. Gentle warming can help.- When diluting into an aqueous buffer, do so slowly while vortexing.- Consider the use of a biocompatible surfactant (e.g., Tween 80) in the final solution to enhance stability[4].- Store solutions at a constant temperature and avoid freeze-thaw cycles.
Inconsistent analytical results (GC/HPLC) - Analyte degradation during analysis- Active sites in the GC inlet or column- Contaminated carrier gas or solvents- Use fresh, high-purity solvents for sample preparation and mobile phases.- For GC analysis, derivatization to a more stable form (e.g., silylation) may be necessary.- Ensure the GC system is well-maintained, with a clean inlet liner and a properly conditioned column to minimize active sites.- Check for leaks in the gas lines and ensure high-purity carrier gas is used.
Suspected sample degradation - Improper storage conditions (exposure to light, heat, or air)- Contaminated solvent- Review storage conditions and ensure they align with the recommendations.- Analyze the sample using a validated stability-indicating method (e.g., HPLC-MS) to identify and quantify any degradation products[2].- If degradation is confirmed, discard the sample and obtain a fresh batch.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Stigmastan-3beta-ol
  • Preparation: Ensure the Stigmastan-3beta-ol is in a clean, dry, amber glass vial.

  • Inert Atmosphere: If possible, flush the vial with a stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace any oxygen.

  • Sealing: Tightly seal the vial with a Teflon-lined cap. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the vial in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Preparation of a Stigmastan-3beta-ol Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which Stigmastan-3beta-ol is readily soluble (e.g., ethanol, DMSO).

  • Weighing: Accurately weigh the desired amount of solid Stigmastan-3beta-ol in a clean vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. If the solvent has a high freezing point (like DMSO), store at an appropriate temperature to prevent freezing.

Visualization of Degradation and Workflow

Potential Degradation Pathway of Stigmastan-3beta-ol

Stigmastan_3beta_ol Stigmastan-3beta-ol Oxidation Oxidation (Slow Reaction) Stigmastan_3beta_ol->Oxidation Stress_Factors Stress Factors (Heat, Light, Oxygen) Stress_Factors->Oxidation Degradation_Products Potential Degradation Products (e.g., Hydroxy and Keto derivatives) Oxidation->Degradation_Products

Caption: Potential degradation pathway of Stigmastan-3beta-ol under stress conditions.

Experimental Workflow for Stability Assessment

start Start: Stigmastan-3beta-ol Sample storage Store under defined conditions (e.g., Temperature, Light, Time) start->storage sampling Sample at predetermined time points storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS, GC-MS) sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data end End: Assess Stability Profile data->end

Caption: Workflow for conducting a stability study of Stigmastan-3beta-ol.

References

  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. (2021). National Institutes of Health. [Link]

  • Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions. (2022). MDPI. [Link]

  • Products Formed During Thermo-oxidative Degradation of Phytosterols. (2011). ResearchGate. [Link]

  • Degradation of phytosterols during storage of enriched margarines. (2014). PubMed. [Link]

  • Chemical degradation of stigmasterol to progesterone. (2020). ResearchGate. [Link]

  • Scientific Opinion on the safety of stigmasterol-rich plant sterols as food additive. (2012). European Commission. [Link]

  • Stigmasterol. (n.d.). Wikipedia. [Link]

  • Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. (2006). PubMed. [Link]

  • Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. (2022). ResearchGate. [Link]

  • Bacterial stigmasterol degradation involving radical flavin delta-24 desaturase and molybdenum-dependent C26 hydroxylase. (2024). PubMed Central. [Link]

  • Photocatalytic degradation of free cholesterol using UV light: Kinetics and clinical studies, in vitro. (2023). ResearchGate. [Link]

  • I need to dissolve stigmasterol for an animal experiment, it hasn't dissolved in either DMSO or vegetable oil. Can anyone recommend the best solvent? (2022). ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stigmastan-3beta-ol
Reactant of Route 2
Stigmastan-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.